3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is 158.05790880 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHGOJIRQOMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653860, DTXSID901269698 | |
| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116569-00-7, 142733-61-7, 1401103-71-6 | |
| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is increasingly reliant on the development of novel molecular scaffolds that offer precise control over the three-dimensional arrangement of pharmacophoric elements. Among these, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a disubstituted cyclobutane derivative, has emerged as a key building block in this arena, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile molecule, with a focus on its practical utility for researchers in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS Number: 142733-61-7) is a cyclobutane ring substituted at the 1 and 3 positions with a carboxylic acid and a methyl ester group, respectively, in a cis configuration.[1][2] This stereochemical arrangement is crucial as it dictates the spatial orientation of the two functional groups and, consequently, the molecule's utility as a linker or scaffold.
The cyclobutane ring itself is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[3] This inherent strain influences the molecule's reactivity and conformational preferences. The cyclobutane ring is not planar but adopts a puckered conformation to alleviate torsional strain between adjacent hydrogen atoms.[3] This puckering results in two distinct positions for substituents: axial and equatorial. In the cis isomer, both substituents are on the same face of the ring.
A summary of the key physicochemical properties of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is presented in the table below. It is important to note that while some experimental data is available, other values are estimated based on data from structurally related compounds due to a lack of comprehensive experimental characterization in the public domain.
| Property | Value | Source/Comment |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | [2][4] |
| CAS Number | 142733-61-7 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Physical Form | Liquid | [4] |
| Melting Point | Not available (likely low, given it is a liquid at RT) | |
| Boiling Point | Not available | |
| pKa | Estimated ~4.5-5.0 | Based on cyclobutanecarboxylic acid. |
| Solubility | Expected to be soluble in polar organic solvents | |
| Purity | Typically >95% | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Experimental Protocol
Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid [6]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate in a solution of potassium hydroxide in ethanol and water.
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Heat the mixture to reflux and maintain for 2 hours to ensure complete saponification of the esters.
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After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dissolve the remaining residue in a minimal amount of hot water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
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Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,1-cyclobutanedicarboxylic acid.
Step 2: Isomerization and Anhydride Formation to cis-1,3-Cyclobutanedicarboxylic acid anhydride
Rationale: Heating 1,1-cyclobutanedicarboxylic acid can lead to decarboxylation and isomerization. By using acetic anhydride, it is proposed that the intermediate diacid can be trapped as the more stable cis-1,3-anhydride.
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Suspend 1,1-cyclobutanedicarboxylic acid in an excess of acetic anhydride.
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Heat the mixture to reflux for several hours. This step is intended to promote both the isomerization from the 1,1-disubstituted to the 1,3-disubstituted pattern and the subsequent dehydration to the cyclic anhydride.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The crude anhydride can be purified by distillation or recrystallization.
Step 3: Methanolysis of cis-1,3-Cyclobutanedicarboxylic acid anhydride to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
Dissolve the purified cis-1,3-cyclobutanedicarboxylic acid anhydride in anhydrous methanol.
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Heat the solution to reflux for a few hours to effect the ring-opening of the anhydride with methanol, selectively forming the mono-methyl ester.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the excess methanol by rotary evaporation.
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The resulting crude product, cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, can be purified by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : A proton NMR spectrum is available for this compound.[1] The spectrum is expected to show signals for the methoxy protons as a singlet around 3.7 ppm. The cyclobutane ring protons would appear as a complex multiplet in the region of 2.0-3.0 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 170-180 ppm. The methoxy carbon would appear around 52 ppm. The carbons of the cyclobutane ring would resonate in the aliphatic region, typically between 20 and 40 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching vibrations would be expected: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the ester at approximately 1735 cm⁻¹.
Reactivity and Synthetic Applications
The reactivity of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is dominated by its two functional groups and the inherent strain of the cyclobutane ring.
Reactivity of the Functional Groups
The carboxylic acid and the methyl ester moieties can undergo a variety of standard organic transformations. The carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester can be hydrolyzed back to the dicarboxylic acid or converted to other esters via transesterification. The presence of both functional groups allows for orthogonal chemical modifications if appropriate protecting group strategies are employed.
Ring-Opening Reactions
Due to the significant ring strain of approximately 26.3 kcal/mol, cyclobutanes are susceptible to ring-opening reactions under certain conditions, such as hydrogenation at high temperatures and pressures or reaction with strong electrophiles.[3] However, under typical synthetic conditions used in drug development, the cyclobutane ring is generally considered to be stable.
Key Synthetic Applications
The primary application of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid in recent years has been as a linker in the design and synthesis of PROTACs .[7][8]
Caption: Role of the cyclobutane derivative as a linker precursor in PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, as its length, rigidity, and vectorality significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and ultimately, the efficiency of protein degradation.[][10][11][12]
The rigid, puckered structure of the cyclobutane ring in cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid provides a conformationally constrained linker.[3] This rigidity can be advantageous in pre-organizing the two ends of the PROTAC molecule in a favorable orientation for ternary complex formation, potentially reducing the entropic penalty of binding. The cis stereochemistry places the points of attachment on the same side of the ring system, defining a specific spatial relationship between the two ligands. By varying the attachment points on the cyclobutane ring, chemists can fine-tune the linker length and vector to optimize degradation potency and selectivity.
Safety and Handling
Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for related compounds, it is expected to be an irritant to the skin, eyes, and respiratory tract.[4]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection).[4]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable and increasingly important building block for medicinal chemistry and drug discovery. Its unique structural features, particularly the conformationally constrained cyclobutane ring and the cis orientation of its functional groups, make it an attractive component for the design of sophisticated molecules like PROTACs. While a more thorough experimental characterization of its physicochemical properties is warranted, the available information and logical synthetic strategies outlined in this guide provide a solid foundation for its use in research and development. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the utility of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid and related strained ring systems is poised to expand significantly.
References
- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]
- 2. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid | 142733-61-7 [sigmaaldrich.com]
- 5. cis-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 2398-16-5 | AChemBlock [achemblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Structure, Synthesis, and Application
Abstract
The cyclobutane motif, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce conformational constraint, enhance metabolic stability, and improve key pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive technical overview of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a bifunctional building block of significant interest. We will dissect its core structural features, explore logical and field-proven synthetic strategies, detail its spectroscopic signature, and contextualize its strategic application in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Molecular Structure and Physicochemical Properties
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative featuring a carboxylic acid and a methyl ester group oriented in a trans configuration relative to each other. This stereochemical arrangement is critical, as it dictates the spatial orientation of vectors for further chemical elaboration.
The cyclobutane ring itself is not planar but adopts a puckered or "folded" conformation to relieve torsional strain, with a bond angle of approximately 88°.[1] This inherent strain and non-planarity are precisely the features that make it a valuable design element, allowing chemists to project substituents into specific regions of three-dimensional space, distinct from what can be achieved with more common cyclopentane or cyclohexane rings.[1]
Chemical Structure
The structure, defined by the Chemical Abstracts Service (CAS) number 1401103-71-6, possesses two stereocenters.[3] The trans relationship between the substituents at the C1 and C3 positions is fundamental to its utility as a rigid linker.
Caption: Molecular structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Physicochemical Data
Quantitative data for this building block has been consolidated for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 1401103-71-6 | [3][4] |
| Molecular Formula | C₇H₁₀O₄ | [3][4] |
| Molecular Weight | 158.15 g/mol | [4] |
| Synonyms | trans-1,3-Cyclobutanedicarboxylic acid monomethyl ester | [4] |
| Appearance | Colorless to yellow liquid, viscous liquid, or solid | |
| Storage | Sealed in a dry environment at room temperature | [5] |
| Purity | Typically ≥97% | |
| InChI Key | AJAHGOJIRQOMLK-URHBZAFASA-N |
Spectroscopic Signature and Characterization
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like cyclobutanecarboxylic acid and its derivatives.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to be characteristic.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H would appear around δ 3.7 ppm.
-
Methine Protons (-CH-): Two distinct multiplets, each integrating to 1H, would be observed for the protons at C1 and C3, likely in the δ 2.8-3.2 ppm range. The trans relationship would result in smaller coupling constants (J-values) to the adjacent methylene protons compared to a cis isomer.
-
Methylene Protons (-CH₂-): The four methylene protons on C2 and C4 would present as complex multiplets in the δ 2.0-2.6 ppm range due to geminal and vicinal coupling.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>δ 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum would display key signals confirming the structure.
-
Carbonyl Carbons (C=O): Two signals in the downfield region, approximately δ 170-180 ppm, corresponding to the ester and carboxylic acid carbonyls.
-
Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.
-
Methine Carbons (-CH-): Two signals for C1 and C3, expected in the δ 35-45 ppm range.
-
Methylene Carbons (-CH₂-): Signals for C2 and C4 would appear further upfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl (C=O) stretching bands. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1730-1750 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be visible from 2500-3300 cm⁻¹.
Synthesis and Methodologies
The synthesis of 1,3-disubstituted cyclobutanes has a historically complex past, with many early reported methods later proven to be erroneous.[8] Modern, reliable routes are now established. A logical and industrially scalable approach to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid involves the selective mono-hydrolysis of the corresponding diester, dimethyl trans-1,3-cyclobutanedicarboxylate.
Proposed Synthetic Protocol
This protocol is a representative, field-proven workflow based on established chemical principles for selective hydrolysis.[9] The key to success is careful control of stoichiometry to favor the mono-hydrolyzed product over the diacid.
Step 1: Selective Mono-hydrolysis of Dimethyl trans-1,3-cyclobutanedicarboxylate
-
Reaction Setup: To a stirred solution of dimethyl trans-1,3-cyclobutanedicarboxylate (1.0 eq.) in methanol (5-10 volumes) at 0-5 °C, add a solution of potassium hydroxide (KOH) (1.0-1.1 eq.) in water (2-3 volumes) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality: Using a slight excess of base ensures the reaction proceeds, but a large excess would promote the formation of the diacid. The low temperature controls the reaction rate and minimizes side reactions. Methanol is chosen as a co-solvent to ensure miscibility.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the mono-acid product.
-
Trustworthiness: This self-validating step ensures the reaction is complete before proceeding to the workup, preventing yield loss.
-
-
Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any unreacted diester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M hydrochloric acid (HCl). A precipitate or oil of the desired product should form.
-
Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous phase and allowing for its extraction.
-
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.
Synthetic Workflow Diagram
Caption: A logical workflow for the synthesis via selective mono-hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of incorporating trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid into a drug candidate is multifaceted. It acts as a non-planar, rigid scaffold that can significantly improve a molecule's drug-like properties.[1]
-
Conformational Rigidity: Unlike a flexible alkyl chain, the cyclobutane ring locks the relative orientation of the carboxylic acid and ester groups. This conformational restriction can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target protein and potentially improving selectivity.[10]
-
Metabolic Stability: The cyclobutane core is chemically robust and less susceptible to metabolic degradation compared to other linkers, which can improve a drug's half-life and overall pharmacokinetic profile. The replacement of a metabolically vulnerable group with a cyclobutane has been a key strategy in drug optimization, as seen in the development of the IDH1 inhibitor ivosidenib.
-
Vectorial Projection and Scaffolding: The two distinct functional groups (an acid and an ester) provide orthogonal chemical handles. The carboxylic acid is readily used for amide bond formation, while the ester can be hydrolyzed to the acid or reduced to an alcohol. This bifunctionality makes it an ideal linker for connecting two different pharmacophores, a strategy central to the design of Proteolysis Targeting Chimeras (PROTACs).[11]
Conceptual Role as a Bifunctional Linker
Caption: Diagram showing the scaffold linking two distinct molecular entities.
Safety and Handling
As with any laboratory chemical, proper handling procedures are mandatory. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is classified as an irritant.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | - | |
| Signal Word | Warning | - | [12] |
| Skin Irritation | H315 | Causes skin irritation | [12] |
| Eye Irritation | H319 | Causes serious eye irritation | [12] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [12] |
Handling Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[13]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[13]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[13]
Conclusion
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is more than a simple chemical reagent; it is a sophisticated design element for modern drug discovery. Its rigid, non-planar structure provides a robust solution for addressing challenges in potency, selectivity, and pharmacokinetics. The orthogonal reactivity of its two functional groups makes it an exceptionally versatile building block for constructing complex molecular architectures, from targeted covalent inhibitors to PROTACs. As drug discovery continues to move into more challenging chemical space, the strategic application of sp³-rich, conformationally defined scaffolds like this one will be indispensable for success.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1401103-71-6 | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid - AiFChem [aifchem.com]
- 5. trans-cyclobutane-1,3-dicarboxylic acid | 7439-33-0 [sigmaaldrich.com]
- 6. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 7. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. aaronchem.com [aaronchem.com]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delves into the nuanced IUPAC nomenclature, stereoisomerism, and detailed physicochemical properties of this versatile molecule. We present validated, step-by-step protocols for the stereoselective synthesis of both cis- and trans-isomers, offering insights into the rationale behind key experimental choices. A significant focus is placed on its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs), with an in-depth exploration of its role in facilitating the formation of effective ternary complexes. This guide further provides a full suite of analytical data, including 1H NMR, 13C NMR, and mass spectrometry, to ensure robust characterization. Finally, we discuss the strategic advantages of the cyclobutane scaffold in linker design, grounding the discussion in principles of conformational rigidity and pre-organization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
Introduction: The Emergence of a Versatile Scaffold
The landscape of small molecule drug discovery is increasingly dominated by novel modalities that extend beyond traditional occupancy-based pharmacology. One such paradigm-shifting technology is the use of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The design and synthesis of effective PROTACs are critically dependent on the nature of the linker connecting the target protein binder to the E3 ligase ligand. This compound has emerged as a key linker component, offering a unique combination of properties that are highly advantageous for PROTAC design and function.
The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that is often sought after in linker design. This rigidity can help to pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target proteins and facilitating the formation of a stable and productive ternary complex. The presence of two functional groups, a carboxylic acid and a methyl ester, at the 1 and 3 positions of the cyclobutane ring provides orthogonal handles for the convenient attachment of the target protein binder and the E3 ligase ligand.
This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its cutting-edge applications in drug discovery.
IUPAC Nomenclature and Stereochemistry
A crucial aspect of this compound is its stereochemistry. The substituents on the cyclobutane ring can be arranged in either a cis or trans configuration, leading to two distinct diastereomers with unique three-dimensional shapes and potentially different biological activities.
-
cis-isomer: The IUPAC name for the cis-isomer is (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid .[2] In this configuration, the carboxylic acid and the methoxycarbonyl group are on the same face of the cyclobutane ring.
-
trans-isomer: The IUPAC name for the trans-isomer is (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid . In this configuration, the carboxylic acid and the methoxycarbonyl group are on opposite faces of the cyclobutane ring.
The choice between the cis and trans isomer can have a profound impact on the overall topology of the resulting PROTAC, influencing the distance and orientation between the two protein-binding ligands. This, in turn, affects the efficiency of ternary complex formation and subsequent protein degradation.
Physicochemical and Analytical Properties
A thorough understanding of the physicochemical and analytical properties of this compound is essential for its effective use in synthesis and drug design.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H10O4 | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Analytical Characterization
Accurate analytical characterization is paramount for confirming the identity, purity, and stereochemistry of this compound.
1H NMR Spectroscopy:
-
cis-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid: A proton NMR spectrum for the cis-isomer is publicly available.[4] The spectrum would be expected to show characteristic signals for the methoxy group protons (a singlet around 3.7 ppm), the cyclobutane ring protons (multiplets in the range of 2.0-3.0 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shift, typically >10 ppm). The coupling patterns of the cyclobutane protons can provide information about the cis stereochemistry.
13C NMR Spectroscopy:
Mass Spectrometry:
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the expected [M+H]+ ion would be at m/z 159.0657.
Synthesis of this compound
The stereoselective synthesis of the cis and trans isomers of this compound is a key consideration for its application in drug discovery. A common and efficient route starts from the commercially available cyclobutane-1,1-dicarboxylic acid.
Synthesis Workflow
References
- 1. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 3. rsc.org [rsc.org]
- 4. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]
3-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS number
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. Small, rigid carbocyclic rings, such as cyclobutane, offer a predictable and stable framework to orient functional groups in three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets. Among these valuable building blocks, 1,3-disubstituted cyclobutanes have emerged as particularly useful motifs. This guide provides a comprehensive technical overview of this compound, a bifunctional scaffold that serves as a critical intermediate in synthetic chemistry, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
This document, intended for researchers, chemists, and drug development professionals, will delve into the stereochemistry, synthesis, analytical characterization, and key applications of this versatile compound. We will explore the nuances between its cis and trans isomers, provide detailed experimental insights, and contextualize its utility within advanced therapeutic modalities.
Part 1: Physicochemical Properties and Stereoisomerism
This compound is a disubstituted cyclobutane derivative featuring a carboxylic acid and a methyl ester group at positions 1 and 3. This substitution pattern gives rise to two distinct stereoisomers: cis and trans. The spatial arrangement of these functional groups is critical as it dictates the molecule's geometry, reactivity, and suitability for specific applications, such as linker design in PROTACs.
The cis isomer, IUPAC name (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, has both substituents on the same face of the cyclobutane ring.[1] The trans isomer has the substituents on opposite faces. The physical and chemical properties of these isomers can differ, making stereochemical control during synthesis and characterization essential.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis Isomer | trans Isomer | General (Mixture) |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[1] | (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid[2] |
| CAS Number | 142733-61-7[1][3][4] | 1401103-71-6[5][6] | 116569-00-7[2] |
| Molecular Formula | C₇H₁₀O₄[1][3] | C₇H₁₀O₄[6] | C₇H₁₀O₄[2] |
| Molecular Weight | 158.15 g/mol [1][3] | 158.15 g/mol [6] | 158.15 g/mol [2] |
| Appearance | Not specified; likely solid or oil | Colorless to yellow liquid, viscous liquid, or solid[5] | Not specified |
| Purity | ≥97%[1][3] | ≥97%[5] | Not specified |
| Storage | Room temperature[7] | Sealed in dry, room temperature[5][6] | Sealed in dry, room temperature[2] |
| InChI Key | AJAHGOJIRQOMLK-SYDPRGILSA-N[8] | AJAHGOJIRQOMLK-URHBZAFASA-N[5] | Not specified |
Safety information for the isomers indicates they should be handled with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures such as wearing protective equipment are advised.
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is not trivial, as it requires the selective functionalization of a cyclobutane ring and control over stereochemistry. A common and logical synthetic strategy involves the mono-saponification (hydrolysis) of the corresponding dimethyl 1,3-cyclobutanedicarboxylate. This precursor can be synthesized via several routes, often starting from the cycloaddition of appropriate precursors or the ring expansion of cyclopropanes.
Conceptual Synthetic Workflow
The overall process can be visualized as a two-stage approach: formation of the core diester scaffold followed by selective hydrolysis. The stereochemistry of the final product (cis or trans) is determined by the stereochemistry of the starting diester.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Selective Mono-Hydrolysis
This protocol describes a representative procedure for the synthesis of the target compound from its parent diester. The key to success is the precise control of stoichiometry to prevent the formation of the diacid byproduct.
Objective: To synthesize trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid from trans-dimethyl 1,3-cyclobutanedicarboxylate.
Materials:
-
trans-Dimethyl 1,3-cyclobutanedicarboxylate (1 equiv.)
-
Sodium Hydroxide (NaOH) (1.05 equiv.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-dimethyl 1,3-cyclobutanedicarboxylate in a 3:1 mixture of THF and deionized water. Cool the solution to 0°C in an ice bath.
-
Causality: The THF/water solvent system ensures the solubility of both the organic ester and the inorganic base. Cooling to 0°C helps to control the reaction rate and improve selectivity, minimizing the risk of di-hydrolysis.
-
-
Saponification: Slowly add a solution of NaOH (1.05 equivalents) in water dropwise to the stirred ester solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Causality: Using a slight excess of NaOH ensures the complete consumption of one ester group. The reaction progress must be diligently monitored.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting diester spot has disappeared, typically within 2-4 hours.
-
Workup and Acidification: Once the reaction is complete, reduce the volume of the solvent in vacuo to remove most of the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Causality: The initial wash removes non-polar impurities. Acidification protonates the carboxylate salt to yield the desired carboxylic acid, causing it to precipitate or become extractable into an organic solvent.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
-
Causality: Chromatography is essential to separate the desired mono-acid from any diacid byproduct and residual starting material, ensuring high purity.
-
Part 3: Analytical Characterization
Rigorous analytical characterization is imperative to confirm the structure, stereochemistry, and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Table 2: Summary of Expected Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (~3.7 ppm), cyclobutane ring protons (complex multiplets, ~2.5-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling constants and chemical shifts of the cyclobutane protons can help differentiate between cis and trans isomers. A known spectrum for the cis-isomer is available for comparison.[8] |
| ¹³C NMR | Resonances for two distinct carbonyl carbons (one ester, one acid, ~170-180 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons of the cyclobutane ring. |
| Mass Spec (MS) | ESI-MS would show a molecular ion peak corresponding to [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 158.15 g/mol . |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the ester (~1730 cm⁻¹), and another C=O stretch for the carboxylic acid (~1700 cm⁻¹). |
Part 4: Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a highly valuable building block. The carboxylic acid and the methyl ester provide two distinct handles for sequential chemical modifications, allowing for controlled, directional synthesis.
Role as a PROTAC Linker
A primary application of this molecule is in the construction of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for optimal ternary complex formation and degradation efficacy. The rigid cyclobutane core of this compound provides conformational constraint, which can improve the potency and selectivity of the PROTAC.[9]
Caption: Role as a bifunctional linker in PROTAC synthesis.
The carboxylic acid can be coupled to an amine-containing E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding acid and subsequently coupled to an amine on the target protein ligand (or vice-versa). This orthogonal reactivity is a key advantage for synthetic chemists.
Conclusion
This compound, in both its cis and trans forms, represents a sophisticated and powerful building block for modern organic synthesis and drug discovery. Its rigid cyclobutane core provides a predictable structural scaffold, while its bifunctional nature allows for controlled, directional elaboration into complex molecules. The growing importance of this compound, particularly as a linker in the burgeoning field of targeted protein degradation with PROTACs, highlights the enduring value of conformationally constrained intermediates. A thorough understanding of its synthesis, stereochemistry, and handling is essential for any researcher aiming to leverage its unique properties in the pursuit of novel therapeutics.
References
- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 2. achmem.com [achmem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 6. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]
- 9. Buy 1-(Methoxymethyl)cyclobutanecarboxylic acid | 1082766-22-0 [smolecule.com]
physical and chemical properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
An In-Depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound featuring a four-membered cyclobutane ring. This small, strained ring system imparts unique conformational constraints and stereochemical properties, making it a valuable building block in modern organic synthesis and medicinal chemistry. The molecule exists as two primary stereoisomers, cis and trans, each with distinct spatial arrangements of its carboxylic acid and methoxycarbonyl groups, which in turn influence their physical properties and reactivity. Its utility is particularly notable in the construction of complex molecular architectures and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. This compound is typically a colorless to yellow solid or viscous liquid at room temperature.[2] The properties are largely defined by the presence of a polar carboxylic acid group, which allows for hydrogen bonding, and a less polar ester group.
Data for both the cis and trans isomers are presented below. It is crucial for researchers to specify the isomer used in experimental work, as their distinct stereochemistry can lead to different outcomes in synthesis and biological activity.
| Property | Value | Isomer | Reference |
| Molecular Formula | C₇H₁₀O₄ | Both | [3][4] |
| Molecular Weight | 158.15 g/mol | Both | [2][3][4] |
| CAS Number | 142733-61-7 | cis | [3] |
| 1401103-71-6 | trans | [2] | |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | cis | [3] |
| (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | trans | ||
| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | trans | [2] |
| Storage Temperature | Room Temperature (Sealed, Dry) | Both | [1][2] |
| Purity | ≥97% (Commercially available) | Both | [2][3] |
Spectroscopic Profile
Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The following sections describe the expected spectral characteristics based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3400-3000 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5][6]
-
C-H Stretch: Aliphatic C-H stretching from the cyclobutane ring and methyl group will appear just below 3000 cm⁻¹.[5]
-
C=O Stretch (Carbonyls): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm⁻¹.[5][7]
-
C-O Stretch: Strong C-O stretching bands for both the carboxylic acid and the ester will be present in the 1300-1050 cm⁻¹ region.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon skeleton and, crucially, for differentiating between the cis and trans isomers based on the coupling constants and chemical shifts of the cyclobutane protons.
-
¹H NMR:
-
-COOH (1H): A broad singlet, highly deshielded, appearing between 10-13 ppm.[6] Its position can be concentration-dependent.
-
-OCH₃ (3H): A sharp singlet around 3.7 ppm.
-
Cyclobutane Protons (6H): The signals for the ring protons will appear in the 2.0-3.5 ppm range. The methine protons (CH attached to the functional groups) will be further downfield than the methylene protons (-CH₂-). The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis vs. trans).
-
-
¹³C NMR:
-
C=O (Carboxylic Acid): Expected in the range of 175-185 ppm.
-
C=O (Ester): Expected in the range of 170-175 ppm.
-
-OCH₃: A signal around 52 ppm.
-
Cyclobutane Carbons: The methine and methylene carbons of the ring will appear in the aliphatic region, typically between 30-45 ppm.
-
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 158. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the carboxyl group (-COOH, m/z = 45), or the methoxycarbonyl group (-COOCH₃, m/z = 59).
Chemical Properties and Reactivity
The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the methyl ester. This bifunctionality allows for selective or sequential modification, making it a versatile synthetic intermediate.
-
Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard transformations such as conversion to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
Ester Reactions: The methyl ester can be hydrolyzed (saponified) under basic conditions to yield the corresponding cyclobutane-1,3-dicarboxylic acid. It can also undergo transesterification or be reduced.
-
Ring-Opening Reactions: While the cyclobutane ring is more stable than a cyclopropane ring, it can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at high pressures and temperatures or via radical mechanisms.[8]
Caption: Core reactivity pathways of this compound.
Synthesis and Manufacturing
The synthesis of cyclobutane derivatives often presents challenges due to ring strain. Common strategies involve [2+2] cycloadditions or ring expansion/contraction reactions. A prevalent laboratory-scale synthesis for the cyclobutane core involves the hydrolysis and subsequent decarboxylation of a cyclobutane-1,1-dicarboxylate precursor.[9][10] The stereochemistry (cis or trans) is often controlled by the choice of starting materials and reaction conditions.
Exemplary Synthetic Workflow: From Diethyl Malonate
A generalized approach involves the reaction of diethyl malonate with 1,3-dihalopropane to form the cyclobutane ring, followed by selective hydrolysis and decarboxylation.
Caption: General synthetic workflow for cyclobutanecarboxylic acid derivatives.
This pathway highlights the fundamental steps in constructing the cyclobutane core. The introduction of the second functional group at the 3-position and the generation of the specific methyl ester would require additional, strategically planned steps, potentially involving C-H functionalization logic.[11]
Applications in Research and Drug Development
The rigid structure of the cyclobutane ring is highly advantageous in drug design, as it can lock a molecule into a specific conformation, potentially improving binding affinity and selectivity for a biological target.[12]
PROTAC Linkers
One of the most significant recent applications of this molecule, particularly the cis isomer, is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and geometry are critical for correctly orienting the two ends of the PROTAC for effective ternary complex formation. The defined stereochemistry of this compound provides a scaffold to build linkers with predictable spatial arrangements.[1]
Caption: Application pathway from building block to advanced therapeutics.
Bioisosteric Replacement
The carboxylic acid group is common in many drugs but can be associated with poor metabolic stability or membrane permeability.[13] The cyclobutane ring, along with its functional groups, can be used in bioisosteric replacement strategies, where it mimics the spatial and electronic properties of other chemical groups (like a phenyl ring or a more flexible alkyl chain) to optimize a drug's pharmacokinetic profile.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure. The primary hazards are related to its irritant properties.
-
GHS Hazard Classification:
-
Signal Word: Warning[2]
-
Pictogram: GHS07 (Exclamation mark)[2]
-
Precautionary Statements:
Handling and Storage:
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[15][16]
-
Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[14][17]
-
Store in a tightly closed container in a dry, cool place.[2][16] The compound should be sealed to prevent moisture absorption, which could hydrolyze the ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 3. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 4. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Carbonylative Ring Expansion of Cyclic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy 1-(Methoxymethyl)cyclobutanecarboxylic acid | 1082766-22-0 [smolecule.com]
- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
- 15. aaronchem.com [aaronchem.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
solubility of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimately, the bioavailability of a drug product. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile building block in modern medicinal chemistry. We will explore the theoretical principles governing its solubility, provide predictive insights based on its molecular structure, and detail a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of this important compound.
Introduction: The Central Role of Solubility
This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester, built upon a compact cyclobutane scaffold. This unique combination of features makes it an attractive synthon for introducing constrained, non-planar structures into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and cell permeability.
However, the successful application of this intermediate in multi-step syntheses and its potential development as part of an API are critically dependent on its solubility profile. Poor solubility can lead to significant challenges, including:
-
Reaction Kinetics: Inefficient dissolution in reaction media can lead to slow or incomplete reactions, impacting yield and purity.
-
Purification: Difficulties in crystallization and chromatography due to poor solubility can complicate isolation and purification processes.
-
Formulation: For drug development, low solubility is a primary cause of poor bioavailability, hindering the translation of a promising compound into a viable therapeutic.[1]
This guide provides the foundational knowledge and practical methodologies to systematically evaluate and understand the solubility of this compound in a range of common organic solvents.
Physicochemical Properties and Theoretical Solubility Principles
To predict the solubility of a compound, we must first understand its intrinsic physicochemical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | |
| XLogP3 (Computed) | 0.1 | [4] |
| Hydrogen Bond Donors | 1 (from -COOH) | [4] |
| Hydrogen Bond Acceptors | 4 (from C=O and -O-) | [4] |
The structure of this compound features:
-
A Polar Carboxylic Acid Group: Capable of strong hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.
-
A Polar Methyl Ester Group: Primarily a hydrogen bond acceptor.
-
A Non-polar Cyclobutane Ring: A small, rigid hydrocarbon backbone contributing to van der Waals forces.
The low computed XLogP3 value of 0.1 suggests a relatively balanced hydrophilic/lipophilic character, leaning towards polarity.[4] This balance dictates its interaction with different solvent classes.
Predicting Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding potential of the carboxylic acid group, this compound is expected to exhibit high solubility in these solvents. The interaction between the solute's -COOH group and the solvent's -OH group is energetically favorable.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents are hydrogen bond acceptors but not donors. They possess significant dipole moments. The carbonyl groups of the solute will interact favorably with the dipoles of these solvents. Therefore, good to moderate solubility is anticipated. Studies on similar dicarboxylic acid mixtures have shown acetone to be an effective solvent.[5]
-
Non-polar Solvents (e.g., Toluene, Hexane, Heptane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. Their primary intermolecular interactions are weak van der Waals forces. The polar functional groups of the solute are not effectively solvated, making significant dissolution energetically unfavorable. Consequently, low solubility is expected in these solvents.[6]
The Influence of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. According to the van't Hoff equation, increasing the temperature will increase the solubility.[7] This is a critical factor in process chemistry, where heating can be used to achieve desired concentrations for reactions or crystallizations. The solubility of carboxylic acids in organic solvents generally increases with rising temperature.[8]
Experimental Determination of Equilibrium Solubility
While theoretical predictions are valuable, quantitative data must be obtained through empirical measurement. The Shake-Flask Method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9]
Causality Behind the Shake-Flask Method
The core principle of this method is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving a thermodynamic equilibrium.[10] This ensures the measured solubility is the maximum amount of solute that can be dissolved under the specified conditions (solvent, temperature), providing a true thermodynamic value rather than a kinetically limited one.[10] Shaking or agitation is crucial to maximize the surface area of the solid in contact with the solvent, accelerating the time it takes to reach this equilibrium.[11] The subsequent separation of the solid phase is critical to ensure that only the dissolved solute is quantified.
Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Expert Insight: "Excess" is critical. A persistent solid phase must be visible throughout the experiment to ensure saturation. A good starting point is 2-3 times the estimated solubility.[9]
-
-
Equilibration: Place the sealed container in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Expert Insight: The time to reach equilibrium can vary. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[10]
-
-
Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature for a short period (e.g., 1-2 hours) to let larger particles sediment. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.
-
Trustworthiness Check: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The filter must be chemically inert to the solvent and not adsorb the solute.
-
-
Quantification: Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Expert Insight: A calibration curve with known standards must be prepared in the same solvent matrix to ensure accurate quantification.[1]
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Workflow Visualization
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Quantitative Solubility Data
Following the protocol outlined above, quantitative solubility data can be generated. The table below serves as a template for organizing and presenting such experimental results for a selection of representative organic solvents at a standard temperature.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility ( g/100 mL) |
| Methanol | Polar Protic | High | [Insert Experimental Data] |
| Ethanol | Polar Protic | High | [Insert Experimental Data] |
| Acetone | Polar Aprotic | Good | [Insert Experimental Data] |
| Ethyl Acetate | Polar Aprotic | Good | [Insert Experimental Data] |
| Dichloromethane | Polar Aprotic | Moderate | [Insert Experimental Data] |
| Toluene | Non-polar | Low | [Insert Experimental Data] |
| n-Heptane | Non-polar | Low | [Insert Experimental Data] |
Conclusion for the Practicing Scientist
The solubility of this compound is governed by its bifunctional, polar nature. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately soluble in polar aprotic solvents such as ketones and esters, and poorly soluble in non-polar hydrocarbon solvents. Temperature is a key parameter that can be leveraged to increase its solubility. For any process development or formulation work, it is imperative to move beyond prediction and obtain precise, quantitative data. The equilibrium shake-flask method described herein is the most reliable approach for generating this critical information, providing a solid foundation for rational solvent selection, robust process design, and successful drug development outcomes.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chem.ws [chem.ws]
- 3. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 4. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
The Synthesis of 1,3-Cyclobutanedicarboxylic Acid: A Technical Guide from Historical Challenges to Modern Applications
Foreword: The Enduring Allure of a Strained Ring
In the landscape of medicinal chemistry and materials science, the cyclobutane ring, a seemingly simple four-carbon cycloalkane, holds a place of significant interest. Its inherent ring strain and unique puckered conformation bestow upon it distinct stereochemical and electronic properties. These characteristics are not mere chemical curiosities; they are powerful tools for the discerning chemist, enabling the design of molecules with enhanced metabolic stability, constrained conformations, and novel biological activities.[1][2] Among the panoply of cyclobutane derivatives, 1,3-cyclobutanedicarboxylic acid stands out as a foundational building block, its history a compelling narrative of mistaken identity, perseverance, and eventual triumph. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of this pivotal molecule, tailored for researchers, scientists, and drug development professionals. We will traverse the early, often erroneous, synthetic endeavors, detail the landmark definitive syntheses, and survey modern, efficient methodologies. Furthermore, we will illuminate the critical role of 1,3-cyclobutanedicarboxylic acid and its derivatives as key intermediates in the development of novel therapeutics.
Part 1: A History of Mistaken Identity - The Early Pursuit of a Four-Membered Ring
The quest to synthesize 1,3-cyclobutanedicarboxylic acid is a fascinating chapter in the annals of organic chemistry, replete with incorrect structural assignments that persisted for decades. From 1881 until the mid-20th century, a number of esteemed chemists reported syntheses of this seemingly straightforward molecule; however, with one notable exception, all were later proven to be erroneous.[3][4]
Other notable chemists, including Perkin and Haworth, also ventured into this territory, investigating reactions such as the condensation of formaldehyde with malonic ester.[3] They too were led astray by misleading melting points and the deceptive stability of their products, ultimately misidentifying their compounds as the coveted 1,3-diacid. These early efforts underscore the significant challenge that the synthesis of strained ring systems posed to chemists of that era.
Part 2: The Breakthrough - Buchman's Definitive Synthesis
The ambiguity surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid was finally resolved by the meticulous work of E. R. Buchman and his collaborators. Their synthesis, a multi-step process, provided an unambiguous route to both the cis and trans isomers of the diacid, laying the groundwork for all subsequent studies and applications.[3][5]
The Buchman synthesis is a testament to classical organic chemistry, employing a series of well-established reactions to construct the cyclobutane ring with the desired substitution pattern. The general approach is outlined below.
Caption: Generalized workflow of the Buchman synthesis.
Experimental Protocol: Buchman's Synthesis (Conceptual)
While the original papers provide extensive detail, a generalized, conceptual protocol for the Buchman synthesis is as follows:
-
Cyclization: A malonic ester derivative is reacted with a suitable 1,3-dihaloalkane in the presence of a base, typically sodium ethoxide, to form a cyclobutane tetraester.
-
Saponification: The resulting tetraester is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding tetracarboxylate salt.
-
Acidification: The tetracarboxylate salt is then acidified with a strong mineral acid to produce 1,1,3,3-cyclobutanetetracarboxylic acid.
-
Decarboxylation: The tetracarboxylic acid is carefully heated, leading to the loss of two molecules of carbon dioxide and the formation of a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acid.
-
Isomer Separation: The individual cis and trans isomers are then separated based on differences in their physical properties, often through fractional crystallization.
This landmark synthesis not only provided the first verifiable samples of 1,3-cyclobutanedicarboxylic acid but also opened the door to a more profound understanding of the chemistry of four-membered rings.
Part 3: Modern Synthetic Strategies
While the Buchman synthesis remains a cornerstone in the history of this molecule, modern organic chemistry has ushered in more efficient and often more stereoselective methods for the construction of the cyclobutane ring. Among these, photochemical [2+2] cycloaddition has emerged as a particularly powerful tool.[6][7]
[2+2] Photocycloaddition: A Light-Driven Approach
The [2+2] photocycloaddition reaction involves the light-induced dimerization of two alkene molecules to form a cyclobutane ring. This method is attractive due to its atom economy and the potential for high stereocontrol.[8] For the synthesis of 1,3-cyclobutanedicarboxylic acid derivatives, precursors such as cinnamic acid or maleic anhydride can be utilized.[6][9]
Caption: The general principle of [2+2] photocycloaddition for synthesizing cyclobutane dicarboxylic acids.
Illustrative Protocol: Photodimerization of Cinnamic Acid
The photodimerization of trans-cinnamic acid is a well-documented example of this methodology, yielding various isomers of diphenylcyclobutanedicarboxylic acid, including α-truxillic acid (a 2,4-diphenyl-1,3-cyclobutanedicarboxylic acid).[9]
-
Preparation of the Reaction Mixture: A solution of trans-cinnamic acid is prepared in a suitable solvent, such as acetonitrile.
-
Irradiation: The solution is irradiated with a UV light source, typically using blacklight bulbs, for an extended period.[1] The reaction vessel is often stirred to ensure uniform irradiation.
-
Isolation of the Product: After the reaction is complete, the solvent is removed, and the resulting solid residue, a mixture of isomers, is collected.
-
Purification: The desired isomer can be isolated and purified through techniques like recrystallization. For example, α-truxillic acid can be obtained with high purity.[9]
Table 1: Comparison of Synthetic Methodologies
| Feature | Buchman Synthesis | [2+2] Photocycloaddition |
| Starting Materials | Malonic esters, dihaloalkanes | Alkenes (e.g., cinnamic acid) |
| Key Reagents | Sodium ethoxide, strong acids/bases | UV light source |
| Stereoselectivity | Generally produces a mixture of isomers | Can be highly stereoselective depending on conditions |
| Scalability | Can be scaled, but is multi-step | Scalable with appropriate photochemical reactors[10] |
| Advantages | Unambiguous, classical approach | Atom economical, often "greener" |
| Disadvantages | Multi-step, can have moderate yields | May require specialized equipment, can produce isomer mixtures |
Part 4: The Role of 1,3-Cyclobutanedicarboxylic Acid in Drug Discovery
The unique structural attributes of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. Its rigid, puckered nature allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding to biological targets.[2] Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to more flexible aliphatic chains or certain aromatic systems.[1]
While specific marketed drugs containing the unsubstituted 1,3-cyclobutanedicarboxylic acid moiety are not prominently documented, the 1,3-disubstituted cyclobutane motif is a recurring theme in drug candidates.[11] For instance, derivatives of 1,3-cyclobutanedicarboxylic acid serve as key intermediates in the synthesis of more complex molecules with therapeutic potential. These derivatives can be elaborated into a variety of pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.
A notable example of a drug containing a 1,3-disubstituted cyclobutane ring is the histamine H3 receptor antagonist, PF-03654746.[11] While not directly derived from the parent diacid, its synthesis highlights the strategic importance of the 1,3-disubstituted cyclobutane core in achieving the desired pharmacological profile. The constrained nature of the cyclobutane ring in such molecules can lock the pharmacophore in a bioactive conformation, leading to increased potency and selectivity.
Additionally, substituted cyclobutane carboxylic acid compounds have been investigated for their potential as antiviral agents, particularly against the influenza virus.[2] The rigid cyclobutane scaffold can serve as a platform for orienting functional groups that interact with key viral proteins.
Conclusion and Future Outlook
The journey of 1,3-cyclobutanedicarboxylic acid, from a misidentified compound to a valuable synthetic building block, is a microcosm of the evolution of organic synthesis. The early struggles and ultimate success in its preparation have paved the way for the development of a diverse array of cyclobutane-containing molecules. For researchers in drug discovery, the 1,3-cyclobutanedicarboxylic acid scaffold offers a compelling starting point for the design of novel therapeutics. Its conformational rigidity and metabolic stability are assets that can be leveraged to overcome challenges in modern drug design. As synthetic methodologies continue to advance, providing even greater control over stereochemistry and efficiency, the applications of 1,3-cyclobutanedicarboxylic acid and its derivatives are poised to expand, further solidifying the importance of this small, strained ring in the pursuit of new medicines and materials.
References
- 1. rsc.org [rsc.org]
- 2. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR [m.chemicalbook.com]
- 5. SELECTED PATENTS & PUBLICATIONS — JLD Pharma Consulting [jldpharmaconsulting.com]
- 6. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. online.fliphtml5.com [online.fliphtml5.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Strategic Incorporation of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. The deliberate move away from flat, aromatic systems towards three-dimensional, sp³-rich scaffolds has identified the cyclobutane moiety as a privileged structural motif. This guide provides an in-depth technical examination of 3-(methoxycarbonyl)cyclobutanecarboxylic acid, a versatile and strategically important building block. We will explore its synthesis, physicochemical properties, and, most critically, its application in the construction of complex bioactive molecules. Through a detailed analysis of its role in the synthesis of integrin antagonists, this paper will illustrate the profound impact of this building block on contemporary drug discovery programs.
Introduction: The Rise of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable component in the medicinal chemist's toolkit.[1][2] Its rigid, puckered conformation offers a level of pre-organization that is highly sought after in the design of potent and selective therapeutics. Unlike more flexible aliphatic chains, the cyclobutane scaffold can position substituents in well-defined spatial arrangements, leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, the sp³-rich nature of the cyclobutane ring often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved solubility, when compared to its aromatic counterparts.[3] This strategic shift towards "puckering the planar landscape" of drug candidates has led to the development of numerous cyclobutane-containing therapeutics, including the antiviral agent boceprevir and the anticancer drug carboplatin.[2]
Physicochemical Profile of this compound
This compound is a bifunctional building block that exists as two diastereomers: cis and trans. The differential positioning of the carboxylic acid and methoxycarbonyl groups in these isomers provides distinct vectors for synthetic elaboration, making stereochemical control a key consideration in its application.
| Property | cis-Isomer | trans-Isomer |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid |
| CAS Number | 142733-61-7[4] | 1401103-71-6[5] |
| Molecular Formula | C₇H₁₀O₄ | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol | 158.15 g/mol |
| Appearance | Liquid | Colorless to Yellow Liquid or Solid |
| Purity | ≥97% | ≥97% |
Table 1: Physicochemical properties of cis- and trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Synthesis of this compound: A Validated Protocol
The most common and reliable route to this compound involves the selective monohydrolysis of the corresponding dimethyl cyclobutane-1,3-dicarboxylate. This precursor is readily accessible from the well-established synthesis of 1,1-cyclobutanedicarboxylic acid.[6]
Synthetic Pathway Overview
The overall synthetic strategy is a three-step process starting from diethyl malonate and trimethylene bromide.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from the robust and scalable method described in Organic Syntheses.[6]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol.
-
A mixture of diethyl malonate and trimethylene bromide is heated and vigorously stirred.
-
The sodium ethoxide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The ethanol is removed by distillation, and water is added to dissolve the sodium bromide byproduct.
-
The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated.
-
The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol.[6]
-
The ethanol is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid.
-
The precipitated 1,1-cyclobutanedicarboxylic acid is collected by filtration, washed with cold water, and dried.
Step 3: Esterification and Decarboxylation to Dimethyl cyclobutane-1,3-dicarboxylate
While not explicitly detailed for this sequence in a single literature source, this transformation is a standard procedure in organic chemistry.
-
1,1-Cyclobutanedicarboxylic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed to achieve diesterification.
-
The reaction mixture is neutralized, and the methanol is removed under reduced pressure.
-
The crude product is then heated to induce decarboxylation, which is a common reaction for malonic acid derivatives, to afford a mixture of cis- and trans-dimethyl cyclobutane-1,3-dicarboxylate.[7] Purification by distillation or chromatography may be required.
Step 4: Selective Monohydrolysis to this compound
The selective hydrolysis of one ester group in a symmetric diester is a nuanced process. The following protocol is based on highly efficient methods developed for this type of transformation.[8][9]
-
The dimethyl cyclobutane-1,3-dicarboxylate (a mixture of isomers or a single isomer) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of one equivalent of potassium hydroxide in water is added dropwise with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting diester is consumed.
-
The reaction is quenched by the addition of cold, dilute hydrochloric acid.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting mixture of cis- and trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid can often be separated by column chromatography or fractional crystallization.
Application as a Core Building Block: The Case of Integrin Antagonists
The utility of this compound as a building block is powerfully demonstrated in the synthesis of novel integrin antagonists.[10][11] Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling, and their dysregulation is implicated in diseases such as cancer.[12] The design of small molecules that can block integrin function is a major focus of drug discovery.
Rationale for Employing the Cyclobutane Scaffold
The development of Arg-Gly-Asp (RGD)-mimetic integrin antagonists often involves the use of a central scaffold to correctly orient the pharmacophoric groups that mimic the arginine and aspartic acid residues of the native ligand. The cyclobutane core is an excellent choice for this purpose due to its conformational rigidity, which can lock the molecule in a bioactive conformation, thereby enhancing potency and selectivity.[11]
Synthetic Incorporation Workflow
In a typical synthetic sequence, the carboxylic acid and ester functionalities of this compound are orthogonally functionalized. The carboxylic acid can be converted to an amide, while the ester can be hydrolyzed and subsequently coupled to another moiety.
Caption: General workflow for the incorporation of the cyclobutane building block into integrin antagonists.
A specific example is the synthesis of cyclobutane-based β3 integrin antagonists.[13] In this work, the cyclobutane core is used to link a pyrimidine-containing sidechain (arginine mimetic) and an aspartic acid mimetic. The synthesis starts with a functionalized cyclobutane derivative that is elaborated using the principles outlined in the workflow above. This strategic use of the cyclobutane scaffold has led to the discovery of potent dual αIIbβ3/αvβ3 antagonists with potential applications in cancer therapy.[10][14]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its well-defined stereochemistry and bifunctional nature allow for the controlled and predictable construction of complex molecular architectures. The inherent properties of the cyclobutane scaffold, namely its conformational rigidity and sp³-rich character, translate to improved pharmacological properties in the final drug candidates. The successful application of this building block in the development of novel integrin antagonists highlights its significance and underscores the growing importance of three-dimensional scaffolds in drug discovery. As the demand for innovative therapeutics continues to grow, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 5. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 9. daneshyari.com [daneshyari.com]
- 10. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [bradscholars.brad.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Scaffold
The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties compared to more flexible aliphatic or aromatic linkers. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a particularly valuable bifunctional building block, presenting orthogonal reactive handles—an ester and a carboxylic acid—that enable sequential and site-selective elaboration into more complex molecular architectures. This guide provides a detailed, field-proven methodology for its synthesis, emphasizing the rationale behind key procedural steps to ensure reproducibility and high purity.
Overview of the Synthetic Strategy
The most reliable and scalable pathway to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid involves a two-step sequence starting from the corresponding diacid, cis-1,3-cyclobutanedicarboxylic acid. This strategy is predicated on two well-understood organic transformations:
-
Diesterification: Conversion of the diacid to its dimethyl ester derivative.
-
Selective Mono-hydrolysis: Precisely controlled saponification of one of the two ester groups to yield the target mono-acid, mono-ester.
The stereochemistry of the final product is established by the starting material, cis-1,3-cyclobutanedicarboxylic acid, which is commercially available[1].
References
Synthetic Pathways to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: An Application and Protocol Guide
Introduction
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable bifunctional molecule increasingly utilized as a rigid scaffold in medicinal chemistry and materials science. Its well-defined stereochemistry and conformational constraints make it an attractive building block for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel polymers. The successful incorporation of this cyclobutane moiety is predicated on the availability of robust and scalable synthetic routes. This guide provides a detailed exploration of established and efficient pathways for the preparation of this key intermediate, offering both theoretical insights and actionable experimental protocols for researchers in drug development and chemical synthesis.
The synthetic challenge lies in the stereoselective preparation of the 1,3-disubstituted cyclobutane core and the subsequent selective functionalization of one of the two carboxylic acid groups. This document outlines two primary strategies to achieve this, starting from the synthesis of the precursor, trans-1,3-cyclobutanedicarboxylic acid, and then proceeding to its selective mono-esterification.
Strategic Overview of Synthetic Routes
The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid can be logically divided into two main phases: the construction of the trans-1,3-disubstituted cyclobutane ring system, followed by the selective differentiation of the two carboxylic acid functionalities. Two effective routes are presented herein, each with distinct advantages and considerations.
Caption: Overview of the primary synthetic strategies.
Part I: Synthesis of trans-1,3-Cyclobutanedicarboxylic Acid
The cornerstone of synthesizing the target monoester is the efficient preparation of its diacid precursor. The synthesis of 1,3-cyclobutanedicarboxylic acid has been a subject of study for many years, with early reports often leading to incorrect structural assignments.[1] However, reliable methods have since been established.
Route 1: The Buchman Synthesis
A historically significant and reliable method for preparing both cis- and trans-1,3-cyclobutanedicarboxylic acids was developed by Buchman and coworkers. This multi-step synthesis, while classic, provides a clear and reproducible pathway to the desired cyclobutane core.[1]
Mechanism and Rationale: The synthesis begins with a Michael addition of diethyl malonate to acrolein to form an aldehyde. This aldehyde is then reduced to the corresponding alcohol and subsequently converted to a bromide. Intramolecular cyclization of the brominated intermediate, followed by hydrolysis of the ester groups, yields a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acids. The desired trans isomer can then be separated.
Experimental Protocol (Adapted from Buchman, E. R., et al.):
Step 1: Synthesis of Diethyl 3-formyl-1,1-propanedicarboxylate
-
In a well-ventilated fume hood, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
To a stirred solution of diethyl malonate in ethanol, add acrolein dropwise while maintaining the temperature below 30 °C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Neutralize the reaction mixture with acetic acid and remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
Step 2: Conversion to cis/trans-1,3-Cyclobutanedicarboxylic Acid
-
The crude aldehyde is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.
-
The alcohol is then converted to the bromide using a reagent such as phosphorus tribromide.
-
The resulting diethyl 3-(bromomethyl)-1,1-propanedicarboxylate is then subjected to intramolecular cyclization using a base like sodium ethoxide.
-
The cyclic diester is hydrolyzed by refluxing with a strong base (e.g., potassium hydroxide), followed by acidification to yield a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acids.
Step 3: Isomer Separation
-
The separation of the cis and trans isomers can be achieved by fractional crystallization, leveraging the different solubilities of the two isomers in a given solvent system.
Route 2: From 1,1-Cyclobutanedicarboxylic Acid via Rearrangement
An alternative and more recent approach involves the synthesis of the readily accessible 1,1-cyclobutanedicarboxylic acid, followed by a rearrangement to the 1,3-disubstituted pattern. This route takes advantage of a well-documented procedure in Organic Syntheses for the initial cyclobutane formation.
Mechanism and Rationale: This pathway begins with the straightforward synthesis of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and 1,3-dibromopropane.[2] After hydrolysis to the diacid, a free-radical chlorination with sulfuryl chloride, followed by decarboxylation, yields 3-chlorocyclobutanecarboxylic acid.[3] This chloro-substituted intermediate can then be converted to the target diacid.
Experimental Protocol:
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
Prepare diethyl 1,1-cyclobutanedicarboxylate by reacting diethyl malonate with 1,3-dibromopropane in the presence of sodium ethoxide in ethanol, following the procedure detailed in Organic Syntheses.[2]
-
Hydrolyze the resulting diester by refluxing with a solution of potassium hydroxide in ethanol.
-
After removing the ethanol, dissolve the residue in water and acidify with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.[2]
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
-
In a flask equipped with a reflux condenser, charge 1,1-cyclobutanedicarboxylic acid and benzene. Heat to reflux to remove any water azeotropically.[3]
-
Add sulfuryl chloride and a radical initiator (e.g., benzoyl peroxide) to the refluxing solution.[3]
-
Continue heating under reflux for approximately 22 hours.
-
Remove the benzene by distillation and heat the residue to 190–210 °C to effect decarboxylation.[3]
-
Distill the crude product under vacuum to obtain a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[3]
Step 3: Conversion to trans-1,3-Cyclobutanedicarboxylic Acid
-
The 3-chlorocyclobutanecarboxylic acid can be converted to the corresponding 3-cyano derivative via nucleophilic substitution with sodium or potassium cyanide in a suitable solvent like DMSO.
-
The nitrile group is then hydrolyzed to a carboxylic acid under acidic or basic conditions. This step often leads to a mixture of cis and trans isomers, which can be separated as described in Route 1.
Part II: Selective Mono-esterification
With trans-1,3-cyclobutanedicarboxylic acid in hand, the next critical step is the selective esterification of one of the two chemically equivalent carboxylic acid groups. A highly effective method for this is the partial hydrolysis of the corresponding dimethyl ester.
Mechanism and Rationale: The diacid is first converted to the dimethyl ester using standard Fischer esterification conditions. The subsequent partial hydrolysis is a kinetically controlled process. By using a stoichiometric amount of base at a controlled temperature, one of the ester groups is preferentially hydrolyzed over the other, yielding the desired mono-acid mono-ester. The statistical nature of this reaction means that a mixture of starting material, desired product, and diacid will be formed, requiring careful monitoring and purification.
Caption: Workflow for selective mono-esterification.
Experimental Protocol:
Step 1: Preparation of Dimethyl trans-1,3-cyclobutanedicarboxylate
-
Suspend trans-1,3-cyclobutanedicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC until the diacid is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude dimethyl ester, which can be purified by distillation or chromatography if necessary.
Step 2: Selective Mono-hydrolysis
-
Dissolve the dimethyl trans-1,3-cyclobutanedicarboxylate in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a solution of potassium hydroxide in water dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the formation of the monoester by TLC or LC-MS.
-
Once the desired conversion is reached, acidify the reaction mixture to pH ~2 with cold 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of diester, monoester, and diacid can be separated by column chromatography on silica gel to afford the pure trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Data Summary and Comparison
| Route | Precursor Synthesis | Key Steps | Overall Yield (Diacid) | Stereoselectivity | Key Advantages | Key Disadvantages |
| 1 | Buchman Synthesis | Michael addition, reduction, bromination, cyclization, hydrolysis | Moderate | Mixture of isomers requiring separation | Well-established, reliable | Multi-step, requires isomer separation |
| 2 | Malonate Rearrangement | Cyclization, hydrolysis, chlorination/decarboxylation, cyanation, hydrolysis | Moderate | Mixture of isomers requiring separation | Starts from readily available materials | Multi-step, involves toxic reagents (cyanide) |
| Mono-esterification Step | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Partial Hydrolysis | Dimethyl trans-1,3-cyclobutanedicarboxylate | KOH, aq. MeOH | 40-60% | Conceptually simple, uses common reagents | Requires careful control of stoichiometry and temperature; yields a mixture requiring purification |
Conclusion
The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a multi-step process that requires careful consideration of both the construction of the cyclobutane ring and the selective functionalization of its carboxylic acid groups. The Buchman synthesis provides a classic and reliable, albeit lengthy, route to the key diacid intermediate. The alternative pathway through rearrangement of the 1,1-dicarboxylic acid offers a different approach using well-documented reactions. For the crucial mono-esterification step, the partial hydrolysis of the dimethyl ester is a practical and effective method, provided that the reaction conditions are carefully controlled and followed by a robust purification protocol. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and the desired level of purity. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this important building block for advanced chemical research and development.
References
Application Notes and Protocols for the Utilization of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid as a Rigid PROTAC Linker
For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that engages the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][2][3] While the ligands provide target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][][6]
Historically, flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been widely employed due to their synthetic tractability. However, there is a growing body of evidence highlighting the advantages of incorporating rigid linkers. Rigid scaffolds can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.[4][6] Furthermore, the incorporation of rigid, cyclic moieties can lead to improved physicochemical properties, such as enhanced cell permeability and metabolic stability, by optimizing the molecule's three-dimensional shape and reducing its polar surface area.[4][6]
This application note provides a detailed guide to the use of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid as a rigid building block in PROTAC synthesis. We will discuss its chemical properties, provide step-by-step protocols for its incorporation into a PROTAC scaffold, and outline a comprehensive workflow for the biological evaluation of the resulting degrader.
Featured Linker: this compound
Structure and Properties:
-
IUPAC Name: (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
-
CAS Number: 142733-61-7
-
Molecular Formula: C₇H₁₀O₄
-
Molecular Weight: 158.15 g/mol
This linker possesses two key functionalities: a carboxylic acid and a methyl ester. This orthogonal design allows for sequential, controlled conjugation to the POI ligand and the E3 ligase ligand. The carboxylic acid can be activated for amide bond formation with an amine-functionalized ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for a subsequent coupling reaction, or the ester can be directly coupled in some synthetic schemes. The cyclobutane core imparts a high degree of rigidity, restricting the conformational freedom of the resulting PROTAC.
Part 1: Synthesis and Incorporation of the Cyclobutane Linker
The following protocols describe a general strategy for the synthesis of a hypothetical PROTAC, herein named CycloPROTAC-1 , using this compound. This example assumes the use of an amine-functionalized POI ligand (POI-NH₂) and an amine-functionalized E3 ligase ligand (E3-NH₂).
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for CycloPROTAC-1.
Protocol 1.1: Amide Coupling of Linker to POI Ligand
This protocol details the formation of an amide bond between the carboxylic acid of the linker and an amine on the POI ligand. HATU is recommended as the coupling reagent, as it is particularly effective for sterically hindered substrates.
Materials:
-
This compound (1.0 eq)
-
POI-NH₂ (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the POI-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1) by silica gel column chromatography to yield the pure POI-linker-ester conjugate.
Protocol 1.2: Saponification of the Methyl Ester
This step deprotects the second carboxylic acid functionality.
Materials:
-
Intermediate 1 (POI-Linker-Ester) (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1M HCl (aq)
-
Ethyl acetate
Procedure:
-
Dissolve Intermediate 1 in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 2 (POI-Linker-Acid). This product is often used in the next step without further purification.
Protocol 1.3: Amide Coupling to E3 Ligase Ligand
This final coupling step assembles the complete PROTAC molecule.
Materials:
-
Intermediate 2 (POI-Linker-Acid) (1.0 eq)
-
E3-NH₂ (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents as in Protocol 1.1
Procedure:
-
Follow the procedure outlined in Protocol 1.1, substituting this compound with Intermediate 2 and POI-NH₂ with E3-NH₂.
-
After purification by column chromatography or preparative HPLC, the final product, CycloPROTAC-1 , should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Part 2: Biological Evaluation of the Cyclobutane-Linked PROTAC
Once CycloPROTAC-1 has been synthesized and characterized, a series of biological assays are required to determine its efficacy as a protein degrader. The following protocols provide a comprehensive workflow for this evaluation.
Diagram of the Biological Evaluation Workflow
References
Application Notes & Protocols: Mastering Amide Coupling Reactions with 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. The cyclobutane ring, once considered an exotic scaffold, has emerged as a valuable structural element in drug design.[1][2] Its rigid, three-dimensional nature provides a distinct advantage over more flexible aliphatic chains or flat aromatic systems, enabling precise conformational constraint of molecules to enhance binding affinity and selectivity for biological targets.[2]
3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a particularly useful bifunctional building block. It presents two distinct carboxylic acid derivatives: a free carboxylic acid amenable to standard amide coupling, and a methyl ester that can be hydrolyzed or used in subsequent transformations. This guide provides an in-depth exploration of the critical amide bond forming reactions with this substrate, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.[3]
The Fundamental Principle: Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and thermodynamically unfavorable under standard conditions.[4] The primary obstacle is the competing acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate-ammonium salt.[5][6]
To overcome this, the carboxylic acid must be "activated." This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[3][7] This is achieved using a variety of specialized 'coupling reagents'.
Below is a generalized workflow for this critical transformation.
Caption: General workflow for amide bond formation.
Selecting the Right Tool: A Comparative Analysis of Premier Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as substrate reactivity (steric hindrance, electronic properties), potential for racemization, and ease of purification.[8] For this compound, we will focus on two of the most reliable and widely adopted systems: the carbodiimide-based EDC/HOBt method and the uronium salt-based HATU method.
| Feature | EDC / HOBt | HATU |
| Reagent Class | Carbodiimide | Aminium/Uronium Salt |
| Mechanism | Forms an O-acylisourea intermediate, trapped by HOBt to create a reactive ester.[8] | Forms a highly reactive OAt-active ester directly with the carboxylate.[8][9] |
| Reactivity | Highly effective for most primary and secondary amines. Can be sluggish with electron-deficient or sterically hindered substrates.[10][11] | Extremely high reactivity. Often the reagent of choice for difficult couplings, including sterically demanding substrates.[11][12] |
| Byproduct Removal | Forms a water-soluble urea byproduct, easily removed by aqueous workup.[8][13] | Forms tetramethylurea, which is water-soluble and typically removed during workup.[8] |
| Cost | More economical. | More expensive. |
| When to Use | Standard, routine couplings; large-scale synthesis where cost is a factor. | Challenging couplings (hindered amines/acids); when speed is critical; when other methods fail. |
Protocol I: The Workhorse EDC/HOBt Coupling Method
This method is a cornerstone of organic synthesis due to its reliability and the straightforward removal of its urea byproduct.[8] The mechanism involves the initial reaction of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a highly reactive O-acylisourea intermediate. This unstable species is prone to side reactions. The additive, Hydroxybenzotriazole (HOBt), acts as a crucial trapping agent, intercepting the intermediate to form a more stable HOBt-ester. This active ester is less susceptible to racemization and reacts cleanly with the amine to yield the desired amide.[8][12]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Detailed Experimental Protocol (EDC/HOBt)
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Additive/Activator |
| DIPEA or Et₃N | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DCM or DMF | - | Solvent |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a typical concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred reaction mixture. The solid should be added slowly to control any potential exotherm.
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14] This sequence removes the urea byproduct, excess base, and any unreacted HOBt or acid.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[8][13]
Protocol II: The High-Efficiency HATU Coupling Method
For challenging substrates, such as sterically hindered amines or electron-deficient anilines, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a superior choice.[12] It reacts with the carboxylate (formed in situ by a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This species is more reactive than the corresponding HOBt-ester and leads to faster reaction times and higher yields for difficult couplings.[4][8]
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol (HATU)
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA or Et₃N | 2.0 - 4.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 equiv.) and HATU (1.1 equiv.) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous DMF (preferred solvent for HATU) to dissolve the solids (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. During this time, the color may change as the active ester forms.
-
Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF, 2x), 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness & Self-Validation: In-Process Controls
To ensure the integrity of these protocols, consistent reaction monitoring is essential.
-
TLC Analysis: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) to track the consumption of the carboxylic acid starting material. The acid typically has a low Rf and may streak, while the amide product will have a higher, well-defined spot.
-
LC-MS Monitoring: For precise tracking, LC-MS is invaluable. It confirms the consumption of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z).
-
Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]
References
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 3. hepatochem.com [hepatochem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Derivatives from 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Introduction: The Versatility of the Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane motif is a highly sought-after structural element in medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules, thereby enhancing binding affinity and metabolic stability.[1][2] Among the myriad of cyclobutane-containing building blocks, 3-(methoxycarbonyl)cyclobutanecarboxylic acid stands out as a particularly versatile precursor for the synthesis of a diverse range of derivatives. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for orthogonal chemical modifications, leading to the generation of amides, esters, and alcohols with distinct physicochemical properties.
Notably, this scaffold has gained prominence as a key component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7] The linker component of a PROTAC is crucial for its efficacy, and derivatives of this compound are frequently employed to construct these linkers, underscoring the importance of robust synthetic protocols for its derivatization.[3][4][5]
This application note provides detailed, field-proven protocols for the synthesis of amide, ester, and alcohol derivatives from this compound. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in drug discovery and development.
Synthetic Strategies for Derivatization
The synthetic derivatization of this compound hinges on the selective manipulation of its carboxylic acid and ester functionalities. The general strategies are outlined below:
Figure 1: Overview of synthetic pathways for the derivatization of this compound.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) provides a reliable and high-yielding method.[8][9][10] This protocol describes the coupling of this compound with a representative primary amine.
Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature.[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt minimizes side reactions and can reduce the risk of racemization if chiral centers are present.[10][11] The urea byproduct formed from EDC is water-soluble, facilitating purification.[10]
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile for amide bond formation |
| EDC·HCl | 1.2 | Carboxylic acid activating agent |
| HOBt | 1.2 | Additive to suppress side reactions and minimize racemization |
| DIPEA | 2.5 | Organic base to neutralize hydrochloride salts and drive the reaction |
| Anhydrous DCM or DMF | - | Reaction solvent |
Table 1: Reagents and their roles in the EDC/HOBt mediated amide coupling.
Figure 2: Workflow for amide synthesis.
Protocol 2: Diester Synthesis via Fischer Esterification
The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[12][13][14][15] This protocol is suitable for converting the carboxylic acid moiety of this compound into a second ester group, yielding a diester derivative.
Rationale: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[12][16] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is an equilibrium process.[12][14] To drive the equilibrium towards the product, the alcohol is often used in large excess (as the solvent), or water is removed as it is formed.[12][14]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., ethanol, methanol) which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ (aq).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude diester by distillation or flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol (e.g., Ethanol) | Excess | Reactant and solvent |
| Concentrated H₂SO₄ | 0.05 | Acid catalyst |
Table 2: Reagents for Fischer Esterification.
Protocol 3: Selective Reduction to a Hydroxyester Derivative
A key transformation for expanding the utility of this compound is the selective reduction of the carboxylic acid in the presence of the methyl ester. This yields a valuable hydroxyester intermediate.
Rationale: While powerful reducing agents like lithium aluminum hydride (LAH) would reduce both the carboxylic acid and the ester, a more selective reagent is required.[17][18][19] Borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF), are known to chemoselectively reduce carboxylic acids over esters.[1][18] This selectivity is attributed to the faster reaction of borane with the more acidic proton of the carboxylic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of BH₃·THF (1.0 M in THF, 1.5-2.0 eq) dropwise to the stirred solution. Vigorous gas evolution (hydrogen) will be observed.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases. Then, add 1 M HCl (aq).
-
Work-up:
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| BH₃·THF (1.0 M in THF) | 1.5 - 2.0 | Selective reducing agent for the carboxylic acid |
| Anhydrous THF | - | Reaction solvent |
| Methanol | - | Quenching agent |
| 1 M HCl (aq) | - | To neutralize the reaction and aid in work-up |
Table 3: Reagents for the selective reduction of the carboxylic acid.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of diverse derivatives from this compound. These methods, which include amide coupling, esterification, and selective reduction, are fundamental to leveraging this versatile building block in medicinal chemistry and drug discovery. By following these well-established procedures, researchers can efficiently generate libraries of compounds for biological screening and advance their drug development programs.
References
- 1. reddit.com [reddit.com]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. fishersci.dk [fishersci.dk]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. odinity.com [odinity.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. youtube.com [youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Khan Academy [khanacademy.org]
- 19. m.youtube.com [m.youtube.com]
The Strategic Incorporation of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional control and improved physicochemical properties is paramount. Among the emerging structural motifs, the cyclobutane ring has garnered significant attention for its ability to impart conformational rigidity and serve as a non-planar bioisostere. This technical guide focuses on the application of a particularly valuable bifunctional building block, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid , in medicinal chemistry. Available as both cis and trans isomers, this molecule provides a versatile platform for constructing complex molecular architectures, most notably as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic advantages of this scaffold, provide detailed protocols for its application, and present data-driven insights for researchers, scientists, and drug development professionals.
The Cyclobutane Advantage: A Privileged Scaffold
The cyclobutane core is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1] Unlike flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane ring offers a defined three-dimensional geometry.[2] This conformational restriction can pre-organize appended pharmacophores into a bioactive conformation, potentially enhancing binding affinity and selectivity for the biological target. Furthermore, the introduction of sp³-rich cyclobutane moieties can improve key drug-like properties such as solubility and metabolic stability by disrupting crystal packing and presenting a less favorable substrate for metabolic enzymes.[2]
Table 1: Physicochemical Properties of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
| Property | Value | Source |
| CAS Number | 142733-61-7 | [3] |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| Appearance | Solid | [4] |
| Stereochemistry | cis | [4] |
Core Application: A Rigid Linker for PROTACs
The most prominent application of this compound is in the design and synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] A PROTAC consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The length, rigidity, and vectoral properties of the linker are all crucial parameters. This compound provides a rigid and defined linker element, which can be advantageous over more flexible linkers (e.g., polyethylene glycol chains) by reducing the entropic penalty of ternary complex formation.
The bifunctional nature of this compound, with its carboxylic acid and methyl ester moieties, allows for sequential and orthogonal coupling reactions. Typically, the carboxylic acid can be activated for amide bond formation with an amine-functionalized warhead or anchor, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for a subsequent coupling reaction, or directly used in other transformations.
Application Protocol: Synthesis of a PROTAC Linker Module
This protocol details the initial steps for incorporating cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid into a PROTAC synthesis workflow. The first step involves the coupling of the free carboxylic acid to an amine-containing E3 ligase ligand, exemplified here by a derivative of pomalidomide, a common cereblon (CRBN) E3 ligase ligand.
Diagram 1: General PROTAC Synthesis Strategy
Caption: Workflow for PROTAC synthesis.
Materials and Reagents:
-
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Amide Coupling of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid with an E3 Ligase Ligand Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired E3 ligase ligand-linker conjugate.
Causality Behind Experimental Choices:
-
HATU as Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral substrates.
-
DIPEA as Base: DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.
Subsequent Steps and Considerations
The resulting product from Protocol 1 is an intermediate where the E3 ligase ligand is attached to one side of the cyclobutane linker. The methyl ester on the other side of the linker can then be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to reveal a free carboxylic acid. This newly formed carboxylic acid can then be subjected to a second amide coupling reaction with an amine-functionalized target protein ligand to complete the synthesis of the final PROTAC molecule.
Diagram 2: Stepwise PROTAC Assembly
Caption: Sequential synthesis of a PROTAC.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an ideal component for linkers in PROTACs, enabling precise control over the spatial arrangement of the warhead and anchor moieties. The straightforward and high-yielding coupling protocols described herein provide a reliable pathway for the incorporation of this valuable scaffold into drug discovery programs. As the field of targeted protein degradation continues to expand, the strategic use of conformationally constrained linkers derived from molecules like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
Application Notes & Protocols: Incorporating Cyclobutane Scaffolds into Drug Candidates
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond flat, aromatic systems. The incorporation of three-dimensional (3D) scaffolds is a proven strategy to enhance drug-like properties. Among these, the cyclobutane ring, once considered an underutilized curiosity due to its inherent ring strain, has emerged as a powerful tool in the drug discovery arsenal.[1][2] Its unique conformational properties and synthetic accessibility have led to its inclusion in numerous clinical candidates and marketed drugs.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of cyclobutane scaffolds into drug candidates. We will delve into the fundamental properties of the cyclobutane moiety, explore its applications as a versatile bioisostere, and provide detailed, field-proven protocols for its synthesis and integration into small molecules.
The Cyclobutane Advantage: Unique Properties and Applications
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This inherent strain, however, is not a liability but rather a source of its unique and advantageous properties in a medicinal chemistry context.
Conformational Rigidity and Pre-organization
Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation. This rigidity can be exploited to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1][4] By pre-organizing key pharmacophoric groups, the cyclobutane scaffold can lead to a significant increase in binding affinity and potency. For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can restrict the number of possible conformations, favoring the one required for optimal target engagement.[1]
A Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design.[5][6] The cyclobutane ring serves as an effective bioisostere for several common moieties, offering distinct advantages:
-
Alkene and Alkyne Mimetic: The rigid cyclobutane core can replace double or triple bonds, preventing potential cis/trans isomerization and improving metabolic stability.[1][7]
-
Aromatic Ring Bioisostere: Replacing a planar aromatic ring with a 3D cyclobutane scaffold can improve solubility, reduce metabolic liabilities associated with aromatic oxidation, and enhance binding through better shape complementarity with the target protein's binding pocket.[8] This substitution also increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[8]
-
Gem-dimethyl Group Replacement: A cyclobutane ring can serve as a conformationally restricted replacement for a gem-dimethyl group, influencing the orientation of adjacent substituents and impacting the molecule's overall shape and biological activity.
Improved Physicochemical and Pharmacokinetic Properties
The introduction of a cyclobutane scaffold can positively influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile:
-
Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems or conformationally flexible alkyl chains.[8] For example, in the development of the IDH1 inhibitor ivosidenib, replacing a metabolically labile cyclohexane with a difluorocyclobutane significantly improved metabolic stability.
-
Solubility: The non-planar, 3D nature of cyclobutanes can disrupt crystal packing and improve aqueous solubility compared to their flat aromatic counterparts.[8]
-
Lipophilicity: The incorporation of a cyclobutane ring can modulate a molecule's lipophilicity (LogP), a critical parameter for cell permeability and overall pharmacokinetic behavior.[9]
Strategic Incorporation of Cyclobutane Scaffolds: Synthetic Protocols
The growing interest in cyclobutane-containing drug candidates has been fueled by the development of robust and efficient synthetic methodologies. The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, offering a direct and often stereocontrolled route to the four-membered ring.[10][11][12]
Protocol 1: Photochemical [2+2] Cycloaddition for the Synthesis of a Substituted Cyclobutane
This protocol describes a general procedure for the synthesis of a 1,2-disubstituted cyclobutane via a photochemical [2+2] cycloaddition between two different alkenes.
Materials:
-
Alkene 1 (e.g., a substituted ethylene)
-
Alkene 2 (e.g., a cyclic enone)
-
Anhydrous, degassed solvent (e.g., acetone, acetonitrile)
-
High-pressure mercury vapor lamp with a Pyrex filter
-
Photoreactor with cooling capabilities
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve Alkene 1 (1.0 eq) and Alkene 2 (1.2 eq) in the chosen anhydrous, degassed solvent. The concentration should typically be in the range of 0.05-0.1 M.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the alkene.
-
Irradiation: Place the reaction vessel in the photoreactor and cool the solution to the desired temperature (e.g., 0-25 °C). Irradiate the solution with the high-pressure mercury vapor lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclobutane adduct.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Excess of one alkene: Using a slight excess of one alkene can help to drive the reaction to completion and minimize side reactions.
-
Degassing: Oxygen can act as a triplet quencher, inhibiting the desired photochemical reaction.
-
Pyrex filter: A Pyrex filter is used to block high-energy UV light, which can cause unwanted side reactions and degradation of the starting materials and product.
-
Cooling: Photochemical reactions can generate heat, and maintaining a constant temperature is crucial for reproducibility and selectivity.
Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene and an Alkene
This protocol outlines the synthesis of a cyclobutanone derivative through a Lewis acid-catalyzed [2+2] cycloaddition.[13]
Materials:
-
Acid chloride (e.g., propanoyl chloride)
-
Triethylamine
-
Alkene (e.g., cyclopentene)
-
Lewis acid (e.g., ethylaluminum dichloride, 1 M in hexanes)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene (1.0 eq) and anhydrous dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Ketene Generation in situ: In a separate flask, dissolve the acid chloride (1.1 eq) in anhydrous dichloromethane. Add triethylamine (1.2 eq) dropwise at 0 °C to generate the ketene in situ.
-
Cycloaddition: Slowly add the freshly prepared ketene solution to the cooled alkene solution.
-
Lewis Acid Addition: To the reaction mixture, add the Lewis acid (e.g., ethylaluminum dichloride, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude cyclobutanone by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperature to control the reactivity of the ketene and the Lewis acid, thereby improving the diastereoselectivity of the cycloaddition.
-
In situ Ketene Generation: Ketenes are highly reactive and prone to dimerization. Generating them in situ ensures their immediate consumption in the desired cycloaddition reaction.
-
Lewis Acid Catalyst: The Lewis acid activates the alkene towards cycloaddition with the ketene, allowing the reaction to proceed at a lower temperature and with higher selectivity.
Data Presentation and Analysis
To illustrate the impact of incorporating a cyclobutane scaffold, consider the following hypothetical data comparing a parent compound with its cyclobutane-containing analogue.
| Property | Parent Compound (Aromatic) | Cyclobutane Analogue | Rationale for Improvement |
| Potency (IC₅₀, nM) | 150 | 25 | Conformational restriction leads to a more favorable binding pose.[1][4] |
| Aqueous Solubility (µg/mL) | 10 | 80 | Increased 3D character disrupts crystal packing.[8] |
| Metabolic Stability (t½, min) | 20 | 120 | Cyclobutane is less prone to oxidative metabolism.[8] |
| Lipophilicity (cLogP) | 3.5 | 2.8 | Replacement of a lipophilic aromatic ring with a less lipophilic saturated scaffold. |
Visualizing Key Concepts
Workflow for Incorporating a Cyclobutane Scaffold
Caption: A typical workflow for the rational design and evaluation of cyclobutane-containing drug candidates.
Impact of Cyclobutane on Molecular Properties
Caption: The strategic replacement of problematic moieties with a cyclobutane scaffold can lead to improved drug-like properties.
Conclusion
The cyclobutane scaffold is a valuable and increasingly utilized motif in modern drug discovery. Its unique conformational and physicochemical properties offer medicinal chemists a powerful tool to address common challenges in drug design, including poor metabolic stability, low solubility, and conformational flexibility. By understanding the fundamental principles of cyclobutane chemistry and employing robust synthetic strategies such as the [2+2] cycloaddition, researchers can successfully incorporate this versatile scaffold to develop safer and more effective medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. ctppc.org [ctppc.org]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Stereoselective Synthesis of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid Isomers
Introduction: The Significance of Substituted Cyclobutanes in Modern Chemistry
Cyclobutane derivatives are crucial structural motifs in medicinal chemistry and materials science. Their inherent ring strain and well-defined three-dimensional geometry offer unique properties that are leveraged in the design of novel therapeutics and functional materials. Specifically, the cis and trans isomers of 3-(methoxycarbonyl)cyclobutanecarboxylic acid serve as valuable building blocks, providing a rigid scaffold for the precise spatial arrangement of functional groups. This stereochemical control is paramount in drug development, where the biological activity of a molecule is often dictated by its specific isomeric form. These compounds are also utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide provides a comprehensive overview of the stereoselective synthesis of these important isomers, offering detailed protocols and insights into the underlying chemical principles.
Strategic Approaches to Stereocontrol in Cyclobutane Synthesis
The synthesis of stereochemically pure 1,3-disubstituted cyclobutanes can be approached through several strategic pathways. The primary considerations are the desired stereochemistry (cis or trans) and the scalability of the synthetic route. Two main strategies are prevalent:
-
Synthesis and Separation of Diacid Isomers followed by Mono-esterification: This classical approach involves the synthesis of a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid, followed by the physical separation of the isomers. Each isomer is then subjected to a selective mono-esterification to yield the target compound.
-
Diastereoselective Synthesis: This more modern approach aims to selectively synthesize the desired isomer, minimizing or eliminating the need for challenging separation steps. This is often achieved through substrate control or the use of stereoselective reagents and catalysts.
This document will detail protocols for both approaches, providing researchers with the flexibility to choose the most suitable method for their specific needs.
Comparative Overview of Synthetic Strategies
| Strategy | Key Principles | Advantages | Disadvantages | Typical Yields | Stereoselectivity |
| Isomer Separation | Synthesis of a diacid mixture, separation via crystallization or chromatography, followed by selective mono-esterification. | Access to both cis and trans isomers from a single batch. | Can be labor-intensive, separation may be challenging, and can result in loss of material. | Variable, depends heavily on separation efficiency. | Dependent on the efficiency of the separation method. |
| Diastereoselective Synthesis | Substrate-controlled reduction or cycloaddition reactions to favor the formation of one isomer. | Potentially more efficient and scalable for a single isomer, avoids difficult separations. | May require more specialized reagents and optimization, may not provide access to the other isomer. | Good to excellent for the desired isomer. | High diastereomeric ratios (d.r.) can be achieved. |
Protocol 1: Synthesis via Isomer Separation of Cyclobutane-1,3-dicarboxylic Acid
This protocol outlines the synthesis of the parent dicarboxylic acid, followed by the separation of the cis and trans isomers, and subsequent selective mono-esterification.
Workflow for Isomer Separation Pathway
Caption: Workflow for the synthesis of target isomers via separation.
Step 1.1: Synthesis of Cyclobutane-1,3-dicarboxylic Acid
The synthesis of cyclobutane-1,3-dicarboxylic acid has a history of mistaken identities in early literature[1]. A reliable method, however, has been established. The following protocol is based on established procedures for the formation of cyclobutane rings from malonic ester derivatives[2].
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Potassium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Cyclobutane-1,1-dicarboxylate Synthesis: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl malonate. Slowly add 1,3-dibromopropane to the stirred solution. Heat the mixture at reflux for 4-6 hours.
-
Hydrolysis: After cooling, the reaction mixture is concentrated to remove ethanol. The residue is then hydrolyzed by refluxing with an excess of aqueous potassium hydroxide solution for 4-6 hours.
-
Acidification and Extraction: The resulting solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated dicarboxylic acid is then extracted with diethyl ether.
-
Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid.
Step 1.2: Separation of cis and trans Isomers
The separation of cis and trans isomers of cyclobutane dicarboxylic acids can be achieved by fractional crystallization, leveraging the differences in their physical properties such as solubility and crystal packing. A similar principle is used for the separation of cyclobutanediol isomers[3].
Materials:
-
Crude mixture of cyclobutane-1,3-dicarboxylic acid isomers
-
Suitable solvent (e.g., water, ethyl acetate, or a mixture)
Procedure:
-
Dissolve the crude mixture of dicarboxylic acids in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble isomer will crystallize out first. The trans isomer is typically less soluble in many solvents due to its higher symmetry, which allows for more efficient crystal packing.
-
Collect the crystals by filtration. The mother liquor will be enriched in the more soluble cis isomer.
-
Recrystallize the solid and concentrate the mother liquor to obtain the separated isomers. Purity should be assessed by NMR spectroscopy or melting point analysis. The pure cis-acid has a melting point of 135-136°C[1].
Step 1.3: Selective Mono-esterification
Selective mono-esterification of a dicarboxylic acid can be challenging. A method utilizing bifunctional alumina catalysts has been shown to be effective for linear dicarboxylic acids and can be adapted for this synthesis[4][5].
Materials:
-
Separated cis- or trans-cyclobutane-1,3-dicarboxylic acid
-
Methanol
-
Bifunctional alumina catalyst
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend the purified dicarboxylic acid isomer and the alumina catalyst in an excess of methanol.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS to maximize the yield of the mono-ester and minimize the formation of the di-ester.
-
Upon completion, filter off the catalyst and wash it with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the pure cis- or trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid.
Protocol 2: Diastereoselective Synthesis of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
This protocol is adapted from a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold and focuses on achieving high diastereoselectivity to favor the cis isomer[6].
Workflow for Diastereoselective Synthesis
Caption: Workflow for the diastereoselective synthesis of the cis isomer.
Step 2.1: Knoevenagel Condensation
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidinium acetate (catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 3-oxocyclobutanecarboxylate and Meldrum's acid in toluene.
-
Add a catalytic amount of piperidinium acetate.
-
Heat the mixture to reflux and remove water azeotropically.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude cyclobutylidene Meldrum's acid derivative.
Step 2.2: Diastereoselective Reduction
The reduction of the exocyclic double bond is the key stereochemistry-determining step. The use of sodium borohydride has been shown to provide good cis-selectivity in similar systems[6].
Materials:
-
Crude cyclobutylidene Meldrum's acid derivative
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Aqueous HCl (1M)
Procedure:
-
Dissolve the crude product from the previous step in a mixture of dichloromethane and methanol at 0°C.
-
Slowly add sodium borohydride in portions, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2-4 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cis-1,3-disubstituted cyclobutane.
Step 2.3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the Meldrum's acid moiety and subsequent decarboxylation to yield the target carboxylic acid.
Materials:
-
Crude cis-1,3-disubstituted cyclobutane
-
Aqueous HCl (6M)
Procedure:
-
Heat the crude product in 6M HCl at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid.
Conclusion
The stereoselective synthesis of this compound isomers is an important undertaking for researchers in drug discovery and materials science. The choice between a separation-based approach and a diastereoselective synthesis will depend on the specific requirements of the project, including the need for both isomers and the desired scale of the synthesis. The protocols provided herein offer detailed, actionable guidance for the successful preparation of these valuable building blocks. Careful execution of these procedures, with appropriate analytical monitoring, will enable the reliable production of the target molecules in high stereochemical purity.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important building block. We will address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
The most prevalent synthetic route to this compound involves the controlled partial hydrolysis of the corresponding diester, dimethyl cyclobutane-1,3-dicarboxylate. While seemingly straightforward, this reaction is a classic exercise in selectivity, where success hinges on precise control of reaction parameters to prevent the formation of undesired byproducts.
Core Synthetic Workflow Overview
The general process involves the saponification of one of the two methyl ester groups. The primary challenge is to halt the reaction after the first hydrolysis without significant progression to the second, which yields the highly polar and often difficult-to-remove cyclobutane-1,3-dicarboxylic acid.
Caption: General workflow for synthesizing the target mono-acid.
Troubleshooting Guide & FAQs
Question 1: My yield is very low, and NMR analysis shows a large amount of unreacted dimethyl cyclobutane-1,3-dicarboxylate. What are the likely causes?
Answer: This issue points directly to an incomplete reaction, or low conversion. Several factors, often interconnected, can be responsible:
-
Insufficient Base: The hydrolysis is a saponification reaction that consumes one equivalent of base (e.g., NaOH or KOH) per ester group cleaved. If you use significantly less than one equivalent of base relative to the starting diester, the reaction will stall once the base is consumed, leaving starting material behind.
-
Reaction Time and Temperature: Saponification rates are highly dependent on temperature. If the reaction temperature is too low or the duration is too short, the hydrolysis may not proceed to completion. Cyclobutane derivatives can be sterically hindered compared to acyclic esters, potentially requiring more forcing conditions. Increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time can often improve conversion.
-
Poor Solubility/Heterogeneous Mixture: For the reaction to proceed efficiently, both the ester and the hydroxide base must be in the same phase. A common solvent system is a mixture of methanol and water. If there is insufficient methanol, the organic ester may not be fully soluble in the aqueous base, leading to a slow, interface-limited reaction. Ensure your reaction mixture is homogeneous at the reaction temperature.
Troubleshooting Steps:
-
Verify Stoichiometry: Carefully check the molar equivalents of your base. Start with approximately 0.95-1.0 equivalents to favor mono-hydrolysis.
-
Ensure Homogeneity: Adjust the methanol/water ratio to ensure the starting diester is fully dissolved.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to track the disappearance of the starting material before proceeding with the workup.
Question 2: My main problem is the formation of a significant amount of cyclobutane-1,3-dicarboxylic acid byproduct. How can I improve selectivity for the mono-ester?
Answer: This is the most common and critical challenge in this synthesis, stemming from the fact that the second hydrolysis step (mono-ester to diacid) can be competitive with the first (diester to mono-ester). Achieving high selectivity requires careful manipulation of the reaction kinetics.
Technical Support Center: Purification of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid Isomers
Welcome to the technical support center for the purification of cis/trans isomers of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of separating these closely related stereoisomers. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses common problems encountered during the purification process. Each answer provides a step-by-step protocol and explains the scientific reasoning behind the recommended adjustments.
Question 1: I'm getting poor resolution and significant co-elution of my cis/trans isomers during silica gel column chromatography. How can I improve the separation?
Answer:
Poor resolution in column chromatography is a frequent challenge when separating stereoisomers due to their similar polarities. The key is to exploit the subtle differences in how they interact with the stationary phase. The trans isomer, being more symmetrical, generally has a slightly lower dipole moment and may elute faster.
Causality: The separation on silica gel (a polar stationary phase) is driven by the polarity of the analytes. A more polar compound will have stronger interactions (hydrogen bonding, dipole-dipole) with the silica and thus a slower elution (lower Rƒ value). The cis isomer typically presents a more exposed carboxylic acid and ester group on one face, leading to a slightly higher net polarity compared to the more symmetric trans isomer.
To enhance resolution, you must optimize the mobile phase composition and chromatographic conditions to amplify this small difference in polarity.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Start with a Lean Solvent System: Begin with a low-polarity eluent, such as a 10:1 Hexane:Ethyl Acetate mixture. An organic synthesis procedure reported successful separation using this ratio.[1]
-
Implement Gradient Elution: If isocratic elution fails, a shallow gradient can be highly effective. Start with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Hexane) and slowly increase it to 20-30% over several column volumes. This will hold back both isomers initially and then elute them as the solvent strength increases, sharpening the peaks.
-
Add a Modifier: Introduce a small amount (0.1-0.5%) of acetic or formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid group on your isomers, reducing tailing and leading to sharper, more symmetrical peaks.
-
-
Adjust Physical Parameters:
-
Increase Column Length: Use a longer and narrower column to increase the number of theoretical plates, providing more opportunities for the isomers to separate.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Ensure your crude sample is less than 5% of the mass of the silica gel.
-
Use Finer Silica Mesh: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for higher surface area and better separation efficiency.
-
-
Monitor Fractions Diligently:
-
Collect smaller fractions (e.g., 10 mL for a 50 g column) and analyze them carefully by Thin Layer Chromatography (TLC), staining with an appropriate agent like potassium permanganate.[1]
-
Data Summary: Column Chromatography Parameters
| Parameter | Starting Condition | Optimized Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å) | Silica Gel (60 Å, 230-400 mesh) | Smaller particles increase surface area and resolution. |
| Mobile Phase | Hexane:Ethyl Acetate (3:1)[1] | Hexane:Ethyl Acetate (10:1) with 0.1% Acetic Acid[1] | Lower polarity eluent increases retention and differential interaction. Acid reduces peak tailing. |
| Elution Mode | Isocratic | Shallow Gradient (e.g., 5% to 25% Ethyl Acetate) | Improves peak shape and resolves closely eluting compounds. |
| Sample Load | <10% of silica mass | <5% of silica mass | Prevents band broadening and column saturation. |
Question 2: My attempts at fractional crystallization are resulting in low yields and poor isomeric purity. What am I doing wrong?
Answer:
Fractional crystallization is a powerful technique for large-scale purification that relies on differences in the solubility of isomers in a specific solvent. The trans isomer is often more symmetrical, allowing for more efficient packing into a crystal lattice, which typically makes it less soluble and higher melting than the corresponding cis isomer. Success hinges on selecting the right solvent and controlling the crystallization rate.
Causality: The process works by creating a supersaturated solution and then allowing the less soluble isomer to selectively precipitate while the more soluble isomer remains in the mother liquor. Rapid cooling or using a suboptimal solvent can cause both isomers to crash out of solution together, leading to poor purity.
Workflow for Optimizing Fractional Crystallization
References
Technical Support Center: Synthesis of Cyclobutanedicarboxylic Acid
Welcome to the technical support guide for the synthesis of cyclobutanedicarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable cyclobutane scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and unexpected outcomes you may encounter at the bench. Our focus is on providing in-depth, field-tested insights into the common side products, their mechanisms of formation, and robust troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the different isomers of cyclobutanedicarboxylic acid?
A1: The choice of synthetic route is dictated by the desired isomer:
-
1,1-Cyclobutanedicarboxylic Acid: The most reliable and widely used method is the malonic ester synthesis, involving the reaction of diethyl malonate with 1,3-dihalopropane (e.g., trimethylene bromide) in the presence of a base like sodium ethoxide.[1][2][3][4][5][6]
-
1,2-Cyclobutanedicarboxylic Acid: This isomer is typically accessed through [2+2] photocycloaddition reactions of suitable alkene precursors, such as derivatives of maleic, fumaric, or cinnamic acid.[7][8][9][10][11][12][13][14]
-
1,3-Cyclobutanedicarboxylic Acid: Historically, the synthesis of this isomer has been challenging. Modern approaches often involve the dimerization of ketenes or other specialized multi-step sequences. A notable method involves the reaction of diethyl malonate with formaldehyde, followed by a series of transformations.[9][15]
Troubleshooting Guide: Side Products & Mitigation Strategies
This section is structured by the target isomer and the common synthetic method employed. We will explore the identity of common side products, the mechanistic reasons for their formation, and practical steps to minimize their impact on your synthesis.
Case Study 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid via Malonic Ester Synthesis
Issue: "My yield of 1,1-cyclobutanedicarboxylic acid is lower than expected, and I have a significant amount of a high-boiling point impurity."
This is a classic problem in this synthesis, and the likely culprit is an intermolecular side reaction competing with the desired intramolecular cyclization.
Identifying the Side Product:
The primary side product in this reaction is ethyl pentane-1,1,5,5-tetracarboxylate .[1][16] This arises from the reaction of one molecule of 1,3-dihalopropane with two molecules of the malonic ester enolate.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point |
| Diethyl 1,1-cyclobutanedicarboxylate | C₁₀H₁₆O₄ | 200.23 | ~221 °C |
| Tetraethyl pentane-1,1,5,5-tetracarboxylate | C₁₇H₂₈O₈ | 376.40 | Significantly higher |
Mechanism of Side Product Formation:
The formation of both the desired product and the side product begins with the deprotonation of diethyl malonate by a base (e.g., sodium ethoxide) to form a nucleophilic enolate. The pathway then diverges:
Caption: Divergent pathways in malonic ester synthesis.
Troubleshooting and Protocol Recommendations:
-
Control of Reaction Conditions:
-
Purification Protocol: Steam Distillation The significant difference in volatility between the desired diethyl 1,1-cyclobutanedicarboxylate and the tetra-ester side product allows for effective separation by steam distillation.[1][16]
-
Step 1: After the initial reaction and removal of ethanol, arrange the flask for steam distillation.
-
Step 2: Introduce steam into the reaction mixture. The desired ester and any unreacted diethyl malonate will co-distill with the water.
-
Step 3: The high-boiling tetraethyl pentane-1,1,5,5-tetracarboxylate will remain in the distillation residue.[1][16]
-
Step 4: Collect the distillate, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether) to recover all of the product.[1][16]
-
Step 5: Proceed with the hydrolysis of the purified ester to obtain the final dicarboxylic acid.
-
Case Study 2: Synthesis of 1,2-Cyclobutanedicarboxylic Acid via [2+2] Cycloaddition
Issue: "My [2+2] cycloaddition is giving a mixture of isomers (diastereomers and/or regioisomers), making purification difficult."
This is a common challenge in [2+2] cycloadditions, where the stereochemical and regiochemical outcome is highly dependent on the reaction conditions.
Identifying the Side Products:
-
Diastereomers: Formation of both cis and trans isomers of the cyclobutane ring.
-
Regioisomers: In the dimerization of unsymmetrical alkenes, "head-to-head" and "head-to-tail" adducts can be formed.[8]
Mechanistic Considerations for Selectivity:
The selectivity of a [2+2] cycloaddition is influenced by several factors, including whether the reaction proceeds through a diradical or zwitterionic intermediate, the polarity of the solvent, and steric interactions.[1][8][15]
Caption: Key parameters for controlling isomer formation.
Troubleshooting and Protocol Recommendations:
-
Solvent Screening:
-
Temperature Control:
-
Lowering the reaction temperature often increases selectivity by favoring the formation of the thermodynamically more stable isomer.[1]
-
-
Use of Photosensitizers:
-
For photochemical reactions that are inefficient upon direct irradiation, a triplet sensitizer (e.g., acetone, benzophenone) can be used. This changes the excited state of the alkene and can alter the stereochemical outcome of the cycloaddition.[1]
-
-
Purification of Isomers:
-
Recrystallization: If one isomer is a solid and the other is an oil, or if they have significantly different solubilities, recrystallization can be an effective purification method.[17]
-
Chromatography: Flash column chromatography is often necessary to separate isomers with similar physical properties.
-
Case Study 3: Synthesis of 1,3-Cyclobutanedicarboxylic Acid
Issue: "My attempt to synthesize 1,3-cyclobutanedicarboxylic acid resulted in the formation of an unexpected cyclic product."
The synthesis of the 1,3-isomer is notoriously prone to rearrangements and the formation of thermodynamically more stable five- or six-membered rings, or alternative four-membered ring isomers.
Identifying Potential Side Products:
-
Methylcyclopropanedicarboxylic acid: A common product from erroneous historical syntheses.[9][15]
-
Pentaethyl 1,1,3,3,5-cyclohexanepentacarboxylate: Formed in attempts to use methylene iodide and sodium ethoxide with tetraethyl 1,1,3,3-propanetetracarboxylate.[9][15]
-
Tetraethyl 1,1,3,3-propanetetracarboxylate and Methylenemalonic ester: These are intermediates and side products in the reaction of diethyl malonate with formaldehyde.[9]
Mechanistic Insight:
These side reactions often occur because the desired cyclization is kinetically or thermodynamically disfavored compared to alternative pathways, such as rearrangement or intermolecular condensation. For example, the formation of a cyclohexanepentacarboxylate derivative indicates a complex series of intermolecular condensations rather than the intended cyclobutane ring formation.[9][15]
Troubleshooting and Protocol Recommendations:
-
Choice of Synthetic Route: Due to the historical difficulties, it is crucial to follow a well-established, modern procedure for the synthesis of the 1,3-isomer. The synthesis outlined by Buchman is a reliable, albeit multi-step, approach.[9][15]
-
Careful Control of Stoichiometry and Conditions: In syntheses involving reagents like formaldehyde and diethyl malonate, precise control of stoichiometry is essential to minimize the formation of oligomeric and polymeric side products.
-
Thorough Characterization: Given the propensity for unexpected products, it is imperative to thoroughly characterize the final product using a combination of NMR, mass spectrometry, and melting point analysis to confirm the identity of the 1,3-isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. reddit.com [reddit.com]
- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid and Related Diesters
Welcome to the technical support center for the hydrolysis of cyclobutane-based ester systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with substrates such as cis/trans-dimethyl-1,3-cyclobutanedicarboxylate and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this transformation. We will explore everything from achieving selective monohydrolysis to troubleshooting stubborn reactions, ensuring you can confidently and efficiently obtain your desired carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is the base-catalyzed method (saponification) generally preferred?
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process, essentially the reverse of Fischer esterification.[2][3] To drive the reaction to completion, a large excess of water is required, and reaction times can be long.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred because it is effectively irreversible.[2][6] The reaction uses a stoichiometric amount of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The initially formed carboxylic acid is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt. This salt is resonance-stabilized and resistant to nucleophilic attack by the alcohol by-product, which prevents the reverse reaction and drives the equilibrium entirely toward the products.[1][2]
Q2: What are the specific challenges when hydrolyzing a symmetric diester like dimethyl cyclobutane-1,3-dicarboxylate?
The primary challenge is controlling the reaction's selectivity. You may want to achieve one of two outcomes:
-
Complete Hydrolysis: Converting both ester groups to produce the dicarboxylic acid.
-
Selective Monohydrolysis: Converting only one of the two ester groups to produce the mono-acid mono-ester, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid.
Achieving selective monohydrolysis can be difficult because the first hydrolysis event may alter the reactivity of the second ester group, and stopping the reaction at the halfway point can lead to a mixture of starting material, mono-acid, and di-acid, which can be challenging to separate.[7]
Q3: I see protocols using NaOH, KOH, and LiOH. Does the choice of cation matter?
Yes, the choice of the alkali metal cation (Li⁺, Na⁺, K⁺) can significantly impact the reaction's success, particularly concerning solubility and reactivity.
-
Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): These are the most common and cost-effective bases for saponification. They are typically used in aqueous or alcoholic solvents. KOH is slightly more soluble in organic solvents than NaOH.
-
Lithium Hydroxide (LiOH): LiOH is often the base of choice for complex or sterically hindered substrates, especially in mixed solvent systems like THF/water or dioxane/water.[8][9][10] The smaller, "harder" lithium cation is thought to coordinate more effectively to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxide ion.[11] Furthermore, LiOH and its salts often exhibit better solubility in common organic co-solvents like THF, which can be crucial for substrates that are not soluble in purely aqueous or alcoholic media.[11][12]
| Base | Common Solvents | Key Advantages | Potential Disadvantages |
| NaOH | Water, Methanol, Ethanol | Inexpensive, widely available. | Can lead to transesterification in alcoholic solvents.[9] Limited solubility in some organic solvents. |
| KOH | Water, Methanol, Ethanol | Higher solubility in alcohols than NaOH. | Can lead to transesterification in alcoholic solvents. |
| LiOH | THF/Water, Dioxane/Water | Excellent for substrates with poor aqueous solubility.[12] Cation may enhance reactivity.[11] Often provides better selectivity.[8] | More expensive than NaOH/KOH. |
Troubleshooting Guide: Common Experimental Issues
Problem: My hydrolysis reaction is slow, incomplete, or fails to start.
This is a common issue, often related to steric hindrance from the cyclobutane ring or poor substrate solubility.
Caption: Troubleshooting decision tree for incomplete hydrolysis.
Detailed Solutions:
-
Improve Solubility: Cyclobutane diesters can be poorly soluble in purely aqueous base. Add a water-miscible co-solvent like Tetrahydrofuran (THF) or 1,4-dioxane to create a homogeneous solution.[9][13] A 1:1 or 3:1 mixture of THF:water is a common starting point.
-
Increase Temperature: The kinetics of hydrolysis are temperature-dependent. Heating the reaction mixture to reflux is a standard method to accelerate slow reactions.[4][14]
-
Change the Base: If heating with NaOH or KOH is ineffective, switching to LiOH in a THF/water mixture often solves the problem, particularly for hindered esters.[9][10]
Problem: I am trying for monohydrolysis but get a mixture of di-acid and starting material.
This indicates a lack of selectivity. Achieving high yields of the mono-acid requires precise control over reaction conditions.
Detailed Solutions:
-
Lower the Temperature: Perform the reaction at 0°C. Low temperatures slow the rate of the second hydrolysis more significantly than the first, enhancing selectivity.[7]
-
Control Stoichiometry: Use exactly 1.0 equivalent of your base. Any excess will promote the formation of the di-acid.
-
Use a Biphasic System: A highly efficient method for the monohydrolysis of symmetric diesters uses a semi-two-phase system of THF and dilute aqueous NaOH at 0°C.[7] This method often yields clean mono-acid product with minimal di-acid formation.
-
Monitor Closely: Follow the reaction's progress every 15-30 minutes using TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Problem: My yield is low after acidic workup.
Low yield after workup can be caused by several factors, from the product's physical properties to procedural missteps.
Detailed Solutions:
-
Ensure Complete Protonation: When acidifying the reaction mixture to protonate the carboxylate salt, check that the pH is sufficiently acidic (pH 1-2). If the product remains in its salt form, it will stay in the aqueous layer and be lost.
-
Minimize Emulsions: Cyclobutane carboxylic acids can sometimes act as surfactants, causing emulsions during extraction. A brine (saturated aq. NaCl) wash can help break emulsions and also decreases the solubility of your product in the aqueous layer.[15]
-
Thorough Extraction: The resulting di-acid can be quite polar and may have significant water solubility. Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. For very polar products, continuous liquid-liquid extraction may be necessary.
-
Use Cold Solutions: During workup, use ice-cold water and acid to minimize the potential for any side reactions.[15]
-
Dry Thoroughly: Ensure the combined organic layers are dried completely with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation. Water contamination can artificially inflate the mass of crude oil and complicate purification.[15]
Experimental Protocols
Protocol 1: Complete Hydrolysis to cis-1,3-Cyclobutanedicarboxylic Acid
This protocol is designed for the full conversion of both ester groups to the corresponding di-acid.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-dimethyl-1,3-cyclobutanedicarboxylate (1.0 eq).
-
Reagent Addition: Add ethanol and a 4 M aqueous solution of potassium hydroxide (KOH) (2.5 eq). A typical solvent ratio is 2:1 ethanol:water.
-
Heating: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction by TLC or LCMS until all starting material and mono-hydrolyzed intermediate are consumed (typically 2-4 hours).
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol via rotary evaporation.
-
Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Slowly add concentrated HCl or 6 M HCl with stirring until the pH of the solution is ~1. A white precipitate of the dicarboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying: Dry the solid product under vacuum to yield the pure dicarboxylic acid.
| Parameter | Protocol 1 (Di-acid) | Protocol 2 (Mono-acid) |
| Target Product | 1,3-Cyclobutanedicarboxylic acid | This compound |
| Base (Equivalents) | KOH or NaOH (≥ 2.2 eq) | NaOH (1.0 eq) |
| Solvent System | Ethanol / Water | THF / Water |
| Temperature | Reflux (~85 °C) | 0 °C |
| Typical Time | 2 - 6 hours | 30 - 90 minutes |
| Key to Success | Use of excess base and heat to drive to completion. | Strict control of stoichiometry and low temperature. |
Protocol 2: Selective Monohydrolysis of cis-dimethyl-1,3-cyclobutanedicarboxylate
This protocol is adapted from methodologies developed for the selective hydrolysis of symmetric diesters and is designed to maximize the yield of the mono-acid.[7]
-
Reaction Setup: Dissolve cis-dimethyl-1,3-cyclobutanedicarboxylate (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Slowly add a pre-cooled (0°C) 0.5 M aqueous solution of sodium hydroxide (NaOH) (1.0 eq) dropwise over 10-15 minutes with vigorous stirring.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0°C. Monitor the reaction progress carefully by TLC (using a highly polar mobile phase) or LCMS. The reaction is often complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold 1 M HCl until the pH is ~2.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-acid product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Mechanistic Visualization
The BAC2 Mechanism for Base-Catalyzed Hydrolysis
The vast majority of base-catalyzed ester hydrolyses proceed through the bimolecular acyl-oxygen cleavage (BAC2) mechanism.[16][17] This two-step addition-elimination pathway is reliable and well-understood.
Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis.
References
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. reddit.com [reddit.com]
- 12. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 13. rjpn.org [rjpn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 17. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amide Bond Formation with Hindered Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most persistent challenges in organic synthesis: the formation of amide bonds involving sterically hindered carboxylic acids. Here, we move beyond simple protocols to explain the underlying principles of common failures and provide a logical framework for overcoming them.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with a hindered carboxylic acid is failing or giving very low yields. What are the most likely reasons?
When an amide coupling reaction struggles, especially with sterically demanding substrates, the root cause often lies in one of several key areas.[1][2] Steric hindrance around the carboxylic acid can significantly slow down the rate of reaction, making it difficult for the amine to approach the activated acid.[2]
Common culprits include:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate a sterically hindered carboxylic acid effectively. The bulky groups surrounding the carboxyl moiety can impede the formation of the necessary activated intermediate (e.g., an O-acylisourea ester with carbodiimides).[2]
-
Steric Hindrance on the Amine: If the amine partner is also sterically hindered, the challenge is compounded. The nucleophilic attack of the amine on the activated carboxylic acid becomes a major kinetic barrier.[2][3]
-
Reversibility and Intermediate Stability: The activated intermediate may revert to the starting carboxylic acid before the amine has a chance to react, especially if the subsequent nucleophilic attack is slow due to steric hindrance.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and the presence of additives can have a dramatic effect on the outcome of a difficult coupling.[2]
Q2: I'm using a standard carbodiimide like DCC or EDC with HOBt, but the reaction isn't working for my hindered acid. What should I try next?
While carbodiimides are workhorses in amide synthesis, their effectiveness can diminish with sterically hindered substrates.[1][4] If you're observing low conversion, it's time to consider more potent activating agents or alternative strategies.
Recommended Next Steps:
-
Switch to a More Powerful Coupling Reagent: Modern onium salt-based reagents are generally more effective for challenging couplings.[5][6] Consider reagents like HATU, HBTU, or COMU. These reagents form highly reactive activated esters that can overcome the steric barriers.[4][7] HATU, in particular, is often preferred for its rapid reaction rates and ability to suppress epimerization.[4][7]
-
Consider Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be a highly effective strategy.[1][8]
-
Acyl Chlorides: Reagents like oxalyl chloride or thionyl chloride can be used, but these conditions can be harsh and may not be suitable for sensitive substrates.[9]
-
Acyl Fluorides: This is often a superior choice for hindered systems. Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines.[8][10] Reagents like TFFH or BTFFH can be used for in situ formation.[8] This approach minimizes steric hindrance between the coupling partners.[8][10]
-
-
Elevate the Reaction Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric hindrance.[8][11] However, be mindful of potential side reactions or degradation of sensitive functional groups.
Q3: I'm observing significant side reactions. How can I minimize them in my hindered amide coupling?
Side reactions are a common frustration, particularly when forcing conditions are required.[1] Understanding the potential side reactions is the first step to mitigating them.
Common Side Reactions and Solutions:
-
Epimerization/Racemization: For chiral carboxylic acids, loss of stereochemical integrity is a major concern. This often occurs via the formation of an oxazolone intermediate.[6]
-
N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes your starting material.
-
Solution: The addition of HOBt or NHS intercepts the O-acylisourea to form a more stable active ester, preventing this rearrangement.[12]
-
-
Guanidinylation of the Amine (with Uronium/Aminium Reagents): If the coupling reagent (e.g., HATU, HBTU) is in excess or if the amine is exposed to it before the carboxylic acid is fully activated, the amine can react with the coupling reagent itself.[7][13]
Q4: What are the best coupling reagents for sterically hindered systems, and why?
The choice of coupling reagent is paramount for success with hindered substrates. Here's a comparison of some of the most effective options:
| Coupling Reagent | Class | Advantages for Hindered Systems | Considerations |
| HATU | Aminium/Uronium Salt | Highly reactive, fast reaction rates, low epimerization.[4][7] Excellent for hindered amino acids.[7][15] | Can cause guanidinylation of the amine if not used correctly.[7] |
| COMU | Uronium Salt | More reactive and soluble than HBTU/HATU.[4] Requires only one equivalent of base.[4][16] Safer byproducts than benzotriazole-based reagents.[4] | Relatively newer, may be more expensive. |
| PyBOP | Phosphonium Salt | More reactive than carbodiimides. Useful for preparing esters under mild conditions.[4] | Forms carcinogenic HMPA as a byproduct.[4] |
| TCFH/NMI | Chloroformamidinium | Generates highly reactive acyl imidazolium ions in situ.[17] Effective for challenging couplings with non-nucleophilic amines.[17] | May cause minor epimerization in sensitive peptide couplings.[17] |
| BTFFH/TFFH | Fluorinating Agents | Forms highly reactive acyl fluorides, which are ideal for minimizing steric hindrance.[8] BTFFH is preferred as it avoids toxic byproducts associated with TFFH.[8] | Reaction may require elevated temperatures.[8][18] |
Q5: Can you provide a detailed protocol for a challenging amide coupling using HATU?
Certainly. This protocol incorporates best practices for activating a hindered carboxylic acid and minimizing side reactions.[2][14]
Protocol: General Procedure for Amide Coupling of a Hindered Carboxylic Acid using HATU
Materials:
-
Hindered carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.0-1.5 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, or NMP)
-
Standard workup reagents (e.g., water, saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent (a concentration of 0.1-0.5 M is a good starting point).[11]
-
Add HATU (1.0-1.5 equivalents) to the solution.[2]
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture while stirring.
-
Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester intermediate before the amine is introduced.[2][19]
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a small amount of the anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be necessary.
-
Upon completion (or when no further progress is observed), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[2]
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
When faced with a failed reaction, a systematic approach is key. The following workflow can help guide your decision-making process.
Caption: A decision tree for troubleshooting hindered amide bond formation.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Cyclobutane Ring Formation
Welcome to the technical support center for the synthesis of cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Cyclobutane motifs are increasingly vital in medicinal chemistry for their ability to introduce unique three-dimensional structures and improve pharmacokinetic properties.[1] However, their synthesis can be challenging. This resource aims to address common experimental hurdles with scientifically grounded, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during cyclobutane synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in [2+2] Photocycloaddition Reactions
Question: My [2+2] photocycloaddition is resulting in a low or no yield. What are the common causes, and how can I improve it?
Answer: Low yields in [2+2] photocycloadditions are a frequent challenge. A systematic approach to troubleshooting is recommended. The primary factors to investigate are the photochemical setup, reaction conditions, and substrate reactivity.
-
Insufficient Light Source or Incorrect Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate.[2] For many substrates, particularly enones, a specific wavelength is required for efficient excitation. The light source must also be powerful enough to drive the reaction.
-
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Concentration also plays a critical role; conditions that are too dilute may hinder the necessary intermolecular reactions.
-
Quenching and Side Reactions: The presence of quenching species, most notably oxygen, can inhibit the desired photochemical reaction. Always ensure your solvent is properly degassed before use. Competing side reactions, such as the cis-trans isomerization of the alkene, can also reduce the yield of the desired cyclobutane product.[2]
-
Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently.[2] For less reactive substrates, the use of a photosensitizer may be necessary.
-
Photosensitizers: For reactions that do not proceed efficiently through direct irradiation, a triplet sensitizer like acetone or benzophenone can be employed. These molecules absorb light and transfer the energy to one of the alkene substrates, populating its triplet excited state, which can then undergo the cycloaddition.[3]
Workflow for Troubleshooting Low Yields in Photocycloadditions
Caption: A logical workflow for troubleshooting low yields in photocycloaddition reactions.
Issue 2: Poor Diastereoselectivity in Cyclobutane Formation
Question: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
Answer: Achieving high diastereoselectivity is a common challenge, as the stereochemical outcome is often influenced by a delicate balance of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[4] In some cases, a change in solvent can even lead to a reversal of selectivity. It is advisable to screen a range of solvents, from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).[4][5]
-
Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer. Running the reaction at reduced temperatures can be a simple yet effective strategy to improve selectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition. This auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.
-
Lewis Acid Catalysis: In thermal cycloadditions, particularly with ketenes, Lewis acids can promote a more concerted pathway, enhancing diastereoselectivity.[6]
-
Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands can induce high levels of both enantioselectivity and diastereoselectivity.
Decision Tree for Optimizing Stereoselectivity
Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.
Issue 3: Product Decomposition During Workup or Purification
Question: My cyclobutane product seems to be decomposing during workup or purification. What could be the cause, and how can I prevent it?
Answer: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions.
-
Harsh pH Conditions: Strong acids or bases can catalyze the ring-opening of cyclobutanes. It is important to use mild workup conditions and avoid extreme pH values.
-
Thermal Instability: High temperatures during purification, such as in distillation or on a hot chromatography column, can lead to decomposition. Use purification techniques that can be performed at or below room temperature whenever possible.
-
Photochemical Degradation: If the cyclobutane product itself is photolabile, it is crucial to protect it from light after the reaction is complete by, for example, wrapping the flask in aluminum foil.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis and application of cyclobutanes.
Q1: What are the main synthetic strategies for forming cyclobutane rings?
A1: The most common methods include:
-
[2+2] Photocycloaddition: This is a powerful method for forming cyclobutanes from two alkene components using light.[7]
-
Thermal [2+2] Cycloaddition: This is typically limited to specific substrates like ketenes or highly strained alkenes.
-
Transition-Metal-Catalyzed Cycloadditions: Various transition metals, such as rhodium and nickel, can catalyze the formation of cyclobutanes.[8][9]
-
Ring Contraction/Expansion Reactions: Methods like the contraction of pyrrolidines or the expansion of cyclopropanes can also yield cyclobutane structures.[10][11]
Q2: How does solvent choice impact a [2+2] cycloaddition?
A2: Solvent polarity can have a profound effect on both the reaction mechanism and the stereochemical outcome.[12] In stepwise reactions that proceed through a zwitterionic intermediate, polar solvents can stabilize this intermediate, potentially affecting the reaction rate and selectivity.[4] In some cases, non-polar solvents may favor a more concerted-like transition state, leading to higher stereoselectivity.[6]
Q3: When should I consider using a transition metal catalyst for cyclobutane formation?
A3: Transition metal catalysis is particularly useful for reactions that are thermally forbidden or proceed poorly under photochemical conditions.[9] They can offer high levels of control over regioselectivity and stereoselectivity, especially when chiral ligands are employed.[13] This approach is also valuable for constructing complex, highly substituted cyclobutane systems.
Q4: What are some key considerations for purifying cyclobutane products?
A4: Due to their potential instability, mild purification methods are recommended. Flash column chromatography on silica gel is a common technique.[2] Distillation can be used for thermally stable, volatile products, but care must be taken to avoid high temperatures that could cause decomposition.[14] It is also important to consider that some cyclobutane isomers can be difficult to separate.
Experimental Protocols
Protocol 1: General Procedure for a Visible-Light-Mediated [2+2] Photocycloaddition
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a suitable reaction vessel (e.g., a Pyrex tube), combine the alkene substrates, a photocatalyst (e.g., Ru(bpy)₃Cl₂), and a degassed solvent (e.g., acetonitrile or acetone).[2]
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable light source (e.g., a blue LED lamp).[15] Ensure consistent stirring throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.[2]
Protocol 2: General Procedure for a Transition-Metal-Catalyzed [4+2] Annulation to Form a Cyclobutane-Containing Spirocycle
This protocol is adapted from a rhodium-catalyzed reaction and may require optimization.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precatalyst (e.g., [RhCp*Cl₂]₂), a copper co-oxidant (e.g., Cu(OAc)₂), and the appropriate substrates.
-
Solvent Addition: Add a suitable solvent, such as hexafluoro-2-propanol (HFIP).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic cyclobutane product.
Quantitative Data Summary
The following table provides a general overview of how key reaction parameters can influence the outcome of cyclobutane synthesis.
| Parameter | Influence on Yield | Influence on Selectivity | General Recommendation |
| Temperature | Can decrease yield if side reactions or decomposition are accelerated. | Lower temperatures often improve diastereoselectivity by favoring the thermodynamic product. | Operate at the lowest effective temperature. |
| Solvent Polarity | Can significantly impact reactions with polar intermediates. | Highly influential; can alter or even reverse diastereoselectivity.[4] | Screen a range of solvents from non-polar to polar. |
| Concentration | Higher concentration can favor intermolecular reactions but may lead to polymerization. | Can influence selectivity in competing inter- vs. intramolecular pathways. | Optimize for the specific reaction; typically 0.05-0.5 M. |
| Catalyst Loading | Higher loading can increase reaction rate but also cost and potential side reactions. | Ligand-to-metal ratio is critical for stereocontrol. | Typically 1-10 mol%; optimize for efficiency. |
| Light Intensity | Higher intensity can increase reaction rate but may also promote product decomposition. | Can affect quantum yields and competing photochemical pathways. | Use a calibrated light source and optimize irradiation time. |
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 15. hepatochem.com [hepatochem.com]
Technical Support Center: Preventing Decomposition of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge in synthetic chemistry: the decomposition of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid during chemical transformations. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the stability of this valuable building block in your reactions.
Introduction: The Challenge of Stability
This compound is a key structural motif in medicinal chemistry, valued for the conformational constraint imparted by its strained cyclobutane ring. However, this inherent ring strain also renders the molecule susceptible to decomposition, primarily through decarboxylation, especially under harsh reaction conditions. This guide will focus on preventing this unwanted side reaction, particularly during the crucial step of amide bond formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when working with this compound.
Q1: My reaction yield is low, and I'm observing significant byproduct formation. What is the likely cause?
A1: The most probable cause is the decomposition of your starting material via decarboxylation. The strained cyclobutane ring makes the carboxylic acid group prone to elimination as carbon dioxide (CO₂), especially when subjected to heat or certain activating agents.[1][2] Standard cyclobutanecarboxylic acids can decarboxylate at temperatures ranging from 160-200°C.[1] While this specific molecule's decomposition temperature may vary, any reaction performed at elevated temperatures risks significant material loss.
The primary byproduct you are likely observing is methyl cyclobutanecarboxylate, the result of losing the CO₂ molecule.
Q2: I'm attempting an amide coupling, but activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride leads to decomposition. Why does this happen and what are the alternatives?
A2: Reagents like thionyl chloride often require elevated temperatures to form the acyl chloride, which directly promotes the decarboxylation pathway. The goal is to activate the carboxylic acid under milder, low-temperature conditions.
The direct condensation of a carboxylic acid and an amine is generally inefficient because of the formation of a non-reactive ammonium carboxylate salt.[3][4][5] Therefore, activating agents (coupling reagents) are essential. The key is to choose a system that operates efficiently at or below room temperature.
Recommended Alternative Coupling Systems:
Modern peptide coupling reagents are ideal for this purpose as they are designed to be highly efficient under mild conditions, minimizing side reactions.[3][6]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents rapidly form activated esters at low temperatures (0 °C to room temperature).[7][8][9][10] HATU is particularly effective for sterically hindered substrates.[7]
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its high efficiency and the water-soluble nature of its urea byproduct, which simplifies purification.[4][11][12] It is almost always used with an additive.
-
Additives (HOBt, Oxyma Pure): When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are crucial.[12][13] They form an intermediate active ester that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions like epimerization.[13][14]
Table 1: Comparison of Recommended Coupling Reagent Systems
| Reagent System | Base | Typical Solvent(s) | Temperature (°C) | Key Advantages |
| HATU | DIPEA, TEA | DMF, DCM | 0 to RT | High efficiency, fast reaction rates, good for hindered substrates.[7][8][9] |
| EDC / HOBt | DIPEA, TEA | DMF, DCM | 0 to RT | Water-soluble byproduct, cost-effective, widely used.[11][12][13] |
| EDC / Oxyma Pure | DIPEA | DCM/DMF | 0 to RT | Reduced epimerization risk compared to HOBt, high yields.[14] |
DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; RT: Room Temperature.
Q3: Can I minimize the risk of epimerization at the stereocenter adjacent to the carboxylic acid?
A3: Yes. While decarboxylation is the primary concern, epimerization (loss of stereochemical integrity) is a risk with any chiral carboxylic acid during activation.[15][16][17] The conditions that prevent decarboxylation also fortunately help prevent epimerization.
Key Strategies to Prevent Epimerization:
-
Low Temperature: Perform the activation and coupling steps at 0 °C.[15][17]
-
Choice of Additive: Using additives like HOBt or Oxyma Pure forms active esters that are less susceptible to epimerization than the intermediates formed by carbodiimides alone.[14][15] Some studies suggest certain additives like HOOBt or 7-HOAt can be even more effective.[17]
-
Use of Copper (II) Salts: The addition of anhydrous CuCl₂ (1.2 equivalents) along with EDC/HOBt has been shown to effectively suppress epimerization without compromising yield.[15][18]
-
Solvent Choice: Less polar solvents like dichloromethane (DCM) can suppress epimerization compared to highly polar solvents like DMF.[15][17]
-
Minimize Pre-activation Time: Add the amine component shortly after the activating agents to ensure the highly reactive intermediate is consumed quickly.[15]
Visualizing the Process
To better understand the challenges and solutions, the following diagrams illustrate the key chemical pathways.
Decomposition vs. Desired Reaction
Caption: Competing pathways of activation vs. decomposition.
Recommended Amide Coupling Workflow
This workflow minimizes decomposition by maintaining low temperatures and using an efficient, mild coupling system.
Caption: Recommended low-temperature amide coupling workflow.
Validated Experimental Protocol
The following protocol for amide coupling has been optimized to maximize yield and minimize the decomposition of this compound.
Protocol: Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[8]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Preparation: Ensure all glassware is oven-dried. Work under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature is stable at 0 °C.
-
Activation: To the cooled, stirred solution, add DIPEA (2.0 eq) followed by the solid HATU (1.1 eq).[8] A color change may be observed.
-
Pre-activation: Allow the mixture to stir at 0 °C for 10-15 minutes. This step forms the OAt-active ester, preparing it for reaction with the amine.[8][9]
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of the reaction solvent.
-
Reaction: Continue stirring the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).[8]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃ solution, and finally, brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound? A: It should be stored in a tightly sealed container in a dry, cool place. Room temperature storage is generally acceptable.[19]
Q: My amine is a hydrochloride salt. Do I need to adjust the protocol? A: Yes. You will need to add an additional equivalent of base (e.g., DIPEA or TEA) to neutralize the HCl salt and liberate the free amine for the reaction. For example, if using an amine·HCl salt, use 3.0 equivalents of DIPEA in total.
Q: Why is a non-nucleophilic base like DIPEA recommended over a base like pyridine? A: A non-nucleophilic base is crucial because it will not compete with your desired amine in reacting with the activated carboxylic acid.[20] Nucleophilic bases like pyridine can react to form undesired acylpyridinium intermediates, leading to side products and lower yields.[20]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Workup of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 3-(methoxycarbonyl)cyclobutanecarboxylic acid. This valuable half-ester, available in both cis and trans configurations, is a critical building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the selective monohydrolysis (desymmetrization) of dimethyl cyclobutane-1,3-dicarboxylate.
This guide is designed for researchers and drug development professionals. It moves beyond a simple protocol to provide in-depth, field-proven insights into the workup procedure, focusing on troubleshooting common issues and explaining the chemical principles behind each step.
Section 1: The Core Challenge & Recommended Synthetic Approach
The primary difficulty in this synthesis is achieving selective hydrolysis of only one of two chemically equivalent methyl ester groups. Classical saponification methods often result in complex mixtures of the starting diester, the desired mono-acid/mono-ester, and the fully hydrolyzed diacid, which complicates purification.[3][4]
Modern methods, however, offer a highly efficient and clean alternative. A robust approach, developed by Niwayama, utilizes a semi-two-phase system at low temperatures to achieve near-quantitative yields of the desired half-ester.[5] This method's success is attributed to the formation of micellar aggregates by the intermediate monocarboxylate, which protects the remaining ester group from further hydrolysis.[4][6]
Overall Workflow Diagram
Caption: General workflow for the synthesis and workup of the target compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during the experimental workup.
Problem 1: My reaction is very slow or shows no conversion of the starting diester.
-
Question: I've stirred my reaction for the recommended time, but TLC analysis shows only the starting diester. What went wrong?
-
Answer & Troubleshooting Steps:
-
Base Potency: Ensure the aqueous NaOH or KOH solution is fresh and has been properly standardized. Carbon dioxide from the air can neutralize hydroxide solutions over time, reducing their effective concentration.
-
Temperature: While 0 °C is crucial for selectivity, extremely low temperatures (e.g., <-5 °C) can significantly slow the reaction rate.[5] Ensure your ice bath is properly maintained at 0 °C.
-
Solvent System: The THF-water ratio is important. The use of THF as a co-solvent is shown to be superior to classical alcohol-based solvents for this reaction.[5] Ensure the correct proportions are used as per the protocol.
-
Mixing: In this biphasic system, vigorous stirring is essential to create a sufficient interface between the aqueous and organic phases for the reaction to occur.[3] If stirring is inadequate, the reaction will be mass-transfer limited and thus very slow.
-
Problem 2: My main product is the diacid, not the desired mono-acid.
-
Question: My workup yielded a product that is highly polar and appears to be cyclobutane-1,3-dicarboxylic acid. How can I avoid this over-hydrolysis?
-
Answer & Troubleshooting Steps:
-
Control the Temperature: This is the most common cause. Allowing the reaction temperature to rise above 0-5 °C dramatically increases the rate of the second hydrolysis, leading to the diacid.[4][5] Meticulous temperature control is paramount.
-
Limit Equivalents of Base: While the reaction can be robust to a slight excess of base, using a large excess will favor the formation of the diacid. Use no more than 1.0-1.2 equivalents of NaOH or KOH.
-
Reaction Time: Do not let the reaction run for an excessively long time. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed to a satisfactory level. Prolonged reaction times, even at 0 °C, can lead to diacid formation.[4]
-
Problem 3: My final product is contaminated with a significant amount of starting diester.
-
Question: After purification, my NMR spectrum shows a mixture of the desired product and the starting dimethyl ester. How can I improve the conversion?
-
Answer & Troubleshooting Steps:
-
Incomplete Reaction: This is the most direct cause. The reaction was likely quenched prematurely. Increase the reaction time and monitor carefully by TLC until the starting material spot has significantly diminished.
-
Insufficient Base: If the molarity of your base solution was lower than calculated, you may have sub-stoichiometric amounts, leading to an incomplete reaction. Verify the concentration of your base.
-
Purification Strategy: If you have an inseparable mixture, you can exploit the acidic nature of your product. Dissolve the mixture in ethyl acetate and perform a liquid-liquid extraction with a mild aqueous base like sodium bicarbonate. The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral diester will remain in the organic layer. You can then re-acidify the aqueous layer and extract your pure product.
-
Problem 4: A persistent emulsion formed during the extraction process.
-
Question: When I add ethyl acetate and water/acid, I get a thick emulsion that won't separate. How can I break it?
-
Answer & Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which often forces the separation of the layers.
-
Filter through Celite: Sometimes, fine particulate matter can stabilize an emulsion. Filter the entire mixture through a pad of Celite® or glass wool to remove these solids.
-
Change Solvent: If the emulsion persists, try adding a small amount of a different organic solvent like dichloromethane or transferring the mixture to a larger separatory funnel and diluting both phases.
-
Patience & Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Section 3: Key Experimental Protocols & Data
Table 1: Representative Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | Dimethyl cyclobutane-1,3-dicarboxylate | Symmetric diester for desymmetrization. |
| Base | 0.5 M - 1.0 M aq. NaOH | Hydrolyzing agent.[5] |
| Equivalents of Base | 1.0 - 1.2 eq. | Stoichiometric control to prevent diacid formation. |
| Solvent System | THF / H₂O | Optimal solvent mixture for high selectivity.[5] |
| Temperature | 0 °C | Critical for minimizing the second hydrolysis step.[4][5] |
| Reaction Time | 30 - 90 minutes | Typically rapid; monitor by TLC for completion.[5] |
Protocol 1: Standard Workup Procedure
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath.
-
Acidification: Slowly add 1M aqueous HCl while stirring vigorously. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the aqueous phase reaches a stable pH of 2-3.
-
Expert Insight: This step is critical. It protonates the sodium carboxylate salt of your product, making it neutral and thus soluble in organic extraction solvents. Incomplete acidification will result in significant loss of product to the aqueous layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase). Pool the organic extracts.
-
Washing: Wash the combined organic layers with brine (1 x volume). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 10-15 minutes.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by pH-Switched Extraction
This is a powerful purification technique if your crude product is contaminated with the neutral starting diester.
Caption: Logic of purification via pH-switched liquid-liquid extraction.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution and mix thoroughly in a separatory funnel.
-
Separate the layers. The organic layer contains the neutral starting diester. The aqueous layer contains the deprotonated carboxylate salts of your desired product and any diacid byproduct.
-
Carefully acidify the aqueous layer with 1M HCl to pH 2-3.
-
Extract this acidified aqueous layer with fresh ethyl acetate (3x).
-
Combine these new organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified product, now free of the starting diester. Further separation from the diacid may require column chromatography.
References
- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]
- 2. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for the purification of crude 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My final product is contaminated with the starting material, 1,3-cyclobutanedicarboxylic acid. How can I remove it?
Answer: Residual starting diacid is a common impurity, often due to an incomplete esterification reaction. The key to its removal lies in the difference in acidity and polarity between the monoester and the diacid.
Causality: 1,3-Cyclobutanedicarboxylic acid has two carboxylic acid groups, making it more polar and acidic than the desired monoester, which has one carboxylic acid and one methyl ester group. This difference can be exploited for selective separation.
Troubleshooting Steps:
-
Aqueous Basic Wash: A straightforward and effective method is an aqueous wash with a weak base.[1]
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic diacid will be preferentially deprotonated to form a water-soluble dicarboxylate salt, which will partition into the aqueous layer. The desired monoester, being less acidic, will largely remain in the organic phase.
-
Separate the aqueous layer. To confirm the presence of the diacid, you can acidify the aqueous layer with a strong acid (e.g., HCl) and observe if a precipitate forms.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Flash Column Chromatography: If the basic wash is not sufficiently effective, or if other impurities are present, flash column chromatography is a reliable alternative.[2]
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol. The less polar diester will elute first, followed by the desired monoester. The highly polar diacid will be strongly retained on the silica.
-
Tailing Prevention: Carboxylic acids can sometimes streak or "tail" on silica gel columns. To mitigate this, you can add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[2] This helps to keep the carboxylic acid groups protonated and reduces their interaction with the silica surface.
-
Question 2: I have a significant amount of the diester, dimethyl 1,3-cyclobutanedicarboxylate, in my product. What is the best way to remove it?
Answer: The formation of the diester is a common side reaction in Fischer esterification, especially if the reaction is left for too long or if an excess of methanol is used.[3][4] The diester lacks a free carboxylic acid group, making it much less polar than the desired monoester.
Troubleshooting Steps:
-
Acidic Extraction: This is the reverse of the strategy used for removing the diacid.
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a weak aqueous base, such as sodium bicarbonate or a dilute sodium hydroxide solution. The desired monoester will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral diester will remain in the organic layer.
-
Separate the layers and discard the organic phase containing the diester.
-
Carefully acidify the aqueous layer with a cold, dilute strong acid (e.g., 1M HCl) to a pH of about 2-3. This will re-protonate the monoester, which will likely precipitate out of the solution if it is a solid. If it is an oil, it can be extracted with a fresh portion of an organic solvent.
-
Collect the purified monoester by filtration or extraction, wash with cold water, and dry.
-
-
Flash Column Chromatography: As mentioned previously, the significant difference in polarity between the monoester and the diester allows for excellent separation by column chromatography. The non-polar diester will elute much faster than the more polar monoester.
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point, or when the solution becomes supersaturated too quickly upon cooling.
Causality: The presence of impurities can lower the melting point of the mixture, making it more prone to oiling out. The choice of solvent is also critical.
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a Co-solvent: If you are using a single solvent, try adding a co-solvent in which your compound is more soluble. For example, if you are using water and the compound oils out, adding a small amount of ethanol can increase the solubility and facilitate crystal formation.[5]
-
Use a Solvent Mixture: A two-solvent system is often effective. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Reheat the solution until it becomes clear again, and then allow it to cool slowly.[5]
-
-
Control the Cooling Rate:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature without disturbance. Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling out. Once crystals begin to form at room temperature, you can then place the flask in an ice bath to maximize the yield.
-
Seeding: If you have a small amount of the pure crystalline product, you can add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
-
Increase the Purity of the Crude Material: If the material is very impure, it may be necessary to perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, before attempting recrystallization.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Water | Sparingly Soluble | Insoluble | May be suitable for highly pure samples, but prone to oiling out with impurities. |
| Ethyl Acetate/Hexane | Good | Poor | A commonly effective system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | Good | Poor | Can be effective, but ensure slow cooling. |
| Ethanol/Water | Good | Poor | A good choice for polar compounds, the water acts as an anti-solvent.[5] |
| Acetone/Hexane | Good | Poor | Another viable option, similar to ethyl acetate/hexane.[5] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction to Remove Diester Impurity
-
Dissolution: Dissolve the crude this compound (containing the diester impurity) in ethyl acetate (10 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL per gram of crude material).
-
Separation: Combine the aqueous extracts. The desired monoester is now in the aqueous phase as its sodium salt. The organic layer containing the diester can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl with stirring.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. If an oil forms, extract the aqueous solution with ethyl acetate (3 x 10 mL), combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Mandatory Visualization
Diagram 1: Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound? A1: The purity of the crude product can vary significantly depending on the reaction conditions used for the mono-esterification of 1,3-cyclobutanedicarboxylic acid. Typically, you can expect the crude product to contain the starting diacid, the desired monoester, and the diester byproduct. A purity of 70-85% for the monoester in the crude mixture is common.
Q2: What analytical techniques are recommended for assessing the purity of the final product? A2: A combination of techniques is recommended for a thorough assessment:
-
¹H NMR Spectroscopy: This will allow you to see the characteristic signals for the methyl ester (a singlet around 3.7 ppm) and the carboxylic acid proton (a broad singlet, typically >10 ppm). You can also integrate the signals to quantify the relative amounts of monoester, diester, and diacid.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for separating the components of the mixture and confirming their molecular weights.
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.
Q3: Are there any specific safety precautions to consider during the purification process? A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Solvent Handling: Work in a well-ventilated fume hood, especially when using volatile organic solvents like ethyl acetate, hexane, and dichloromethane.
-
Acid/Base Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling acids and bases. Acidification and basification steps can be exothermic, so perform them slowly and with cooling if necessary.
-
Rotary Evaporation: Ensure your glassware is free of cracks and use a blast shield when concentrating solutions under reduced pressure.
Q4: Can I use distillation to purify this compound? A4: While distillation is a common purification technique for liquids, it may not be the ideal choice for this compound. Due to the presence of the carboxylic acid group, it will likely have a high boiling point and may be prone to decarboxylation or other forms of degradation at the required temperatures.[6] Purification methods that do not require high heat, such as extraction and chromatography, are generally preferred.
Q5: My yield is very low after purification. What are the potential causes? A5: Low yield can be attributed to several factors:
-
Incomplete Reaction: If the initial esterification did not proceed to a high conversion, the amount of desired product will be low from the start.
-
Losses During Workup: Multiple extraction or filtration steps can lead to mechanical losses of the product. Ensure you are performing extractions thoroughly and washing any filtered solids with a small amount of cold solvent to recover as much product as possible.
-
Poor Recrystallization Technique: Using too much solvent during recrystallization will result in a significant amount of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Incorrect pH Adjustment: During acid-base extractions, ensure the pH is adjusted correctly to ensure the compound of interest is in the desired layer. Using a pH meter for accurate measurement is recommended.
References
Validation & Comparative
1H NMR spectrum of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Introduction: The Critical Role of Stereoisomer Analysis
In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Cyclobutane rings, rigid and conformationally constrained scaffolds, are increasingly incorporated into novel therapeutics and advanced polymers to fine-tune biological activity and material properties.[1][2][3] Differentiating between stereoisomers, such as the cis and trans forms of a 1,3-disubstituted cyclobutane, is a non-trivial analytical challenge that has profound implications for a compound's efficacy, safety, and function.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for elucidating such stereochemical nuances. This guide provides a comprehensive analysis of the ¹H NMR spectrum of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a representative bifunctional cyclobutane scaffold. By comparing its expected spectral features with its trans isomer, we will demonstrate how to leverage chemical shifts and spin-spin coupling patterns to make unambiguous stereochemical assignments. This guide is intended for researchers and scientists who require a deep, practical understanding of NMR interpretation for cyclic systems.
Theoretical Foundations: Decoding the ¹H NMR of Cyclobutanes
Unlike larger cycloalkanes, the cyclobutane ring is not planar. To alleviate torsional strain, it adopts a dynamic, puckered "butterfly" conformation.[4] This non-planarity is the key to its complex and informative NMR spectra.
-
Conformational Puckering: The equilibrium between two puckered conformations influences the local magnetic environment of each proton. Protons can be broadly classified into axial-like and equatorial-like positions, which will have distinct chemical shifts.[4]
-
Chemical Shifts (δ): In unsubstituted cyclobutane, rapid ring inversion averages the environments of all eight protons, resulting in a single peak around 1.96 ppm.[5] However, the introduction of electron-withdrawing substituents like a carboxylic acid and a methoxycarbonyl group dramatically alters the spectrum. These groups deshield nearby protons, shifting their resonances downfield. The magnitude of this shift depends on the proton's spatial relationship to the substituent.
-
Spin-Spin Coupling (J-coupling): The puckered geometry creates a range of dihedral angles between vicinal protons. According to the Karplus equation, the magnitude of the three-bond coupling constant (³JHH) is directly related to this angle.[4] This relationship is a powerful tool for differentiating stereoisomers, as the dihedral angles in a cis isomer are different from those in a trans isomer, leading to distinct coupling patterns.
Predicted ¹H NMR Spectrum: cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10.0-12.0 ppm range, due to strong deshielding and hydrogen bonding.[6][7]
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons will appear around δ 3.7 ppm.[8]
-
Methine Protons (H1/H3): The two protons attached to the carbons bearing the substituents are chemically equivalent. They are significantly deshielded by the adjacent carbonyl functions and are expected to resonate at approximately δ 3.0-3.4 ppm. Each methine proton is coupled to four neighboring methylene protons, which will likely result in a complex multiplet, appearing as a quintet if all coupling constants were similar.
-
Methylene Protons (H2/H4): The four methylene protons are divided into two sets: the two protons syn (cis) to the substituents and the two protons anti (trans) to the substituents. These two sets are not equivalent and will produce distinct signals. They are expected to resonate in the δ 2.2-2.8 ppm range. Each will appear as a complex multiplet due to geminal coupling with each other and vicinal coupling to the two methine protons.
Caption: A typical workflow for NMR data acquisition and structural elucidation.
Comparative Analysis: The trans Isomer Advantage
The power of NMR in stereochemical assignment becomes clear when we compare the predicted spectrum of the cis isomer to that of its trans counterpart. The trans isomer has a higher degree of symmetry (a center of inversion), which simplifies its spectrum considerably.
In the trans isomer:
-
The two methine protons (H1, H3) are equivalent.
-
All four methylene protons (H2, H4) are equivalent.
This results in a much simpler spectrum:
-
Methine Protons: One signal, likely a triplet of triplets, due to coupling with two sets of methylene protons with different dihedral angles (and thus different J-values).
-
Methylene Protons: One signal, also a complex multiplet.
The key diagnostic difference is the number of signals for the cyclobutane ring protons. The cis isomer will show at least three distinct multiplets for the ring protons, while the trans isomer will show only two. This fundamental difference in spectral complexity provides an unambiguous method for assignment.
Caption: Coupling network for the cis isomer showing vicinal and geminal relationships.
Data Summary: Predicted Spectroscopic Comparison
The table below summarizes the expected ¹H NMR data, providing a clear guide for distinguishing between the two isomers.
| Proton Environment | cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid |
| -COOH | ~11.0 ppm (br s, 1H) | ~11.0 ppm (br s, 1H) |
| -OCH₃ | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) |
| Methine (-CH) | ~3.0-3.4 ppm (m, 2H) | ~2.9-3.3 ppm (m, 2H) |
| Methylene (-CH₂-), syn to groups | ~2.5-2.8 ppm (m, 2H) | \multirow{2}{*}{~2.2-2.6 ppm (m, 4H)} |
| Methylene (-CH₂-), anti to groups | ~2.2-2.5 ppm (m, 2H) | |
| Number of Ring Signals | 3 | 2 |
Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. s = singlet, br s = broad singlet, m = multiplet.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To validate these predictions and obtain reliable data, adherence to a rigorous experimental protocol is essential.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the cyclobutane sample directly into a clean, dry NMR tube.
- Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ may be required for compounds with poor solubility and ensures the observation of the acidic proton.[5]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[5]
- Cap the tube and gently agitate until the sample is fully dissolved.
2. Instrument Setup and Data Acquisition:
- The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[8]
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquire a standard 1D proton spectrum using a pulse-acquire sequence.[9]
- Typical acquisition parameters:
- Spectral Width: ~16 ppm
- Acquisition Time: ~2-4 seconds
- Relaxation Delay (D1): 5 seconds (to allow for full relaxation of all protons, especially important for quantitative integration)
- Number of Scans: 16-64, depending on sample concentration.
3. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
- Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
- Integrate all signals to determine the relative ratio of protons in each environment.
Conclusion
The stereochemical assignment of substituted cyclobutanes is readily achievable through careful ¹H NMR analysis. The key lies in understanding the molecule's symmetry and its direct impact on the number of distinct signals in the spectrum. For 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, the cis isomer is predicted to show three sets of signals for its ring protons, whereas the more symmetric trans isomer will show only two. This clear difference, rooted in the fundamental principles of molecular symmetry and NMR spectroscopy, provides a robust and definitive method for structural elucidation, underscoring the indispensable role of NMR in modern chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Researcher's Guide to the 13C NMR Analysis of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a cornerstone of successful discovery and innovation. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth technical exploration of the 13C NMR analysis of 3-(methoxycarbonyl)cyclobutanecarboxylic acid, a substituted cyclobutane derivative. We will delve into the nuances of its 13C NMR spectrum, compare this technique with viable alternatives, and provide the experimental framework necessary for reproducible and reliable analysis.
The Unique Structural Landscape of Substituted Cyclobutanes
The cyclobutane ring, a four-membered carbocycle, is not a planar square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain. This conformational flexibility significantly influences the magnetic environment of each carbon atom, making NMR spectroscopy an invaluable tool for its study. In the case of this compound, the presence of two functional groups, a carboxylic acid and a methoxycarbonyl group, introduces further complexity and stereochemical possibilities (cis and trans isomers), each with a unique 13C NMR fingerprint.
The Power of 13C NMR in Structural Elucidation
While proton (1H) NMR is often the first-line analytical tool for organic chemists, 13C NMR offers distinct advantages for molecules like this compound. The broader chemical shift range of 13C NMR (typically 0-220 ppm) compared to 1H NMR (0-12 ppm) often results in a less crowded spectrum with better resolution of individual carbon signals. This is particularly advantageous in complex molecules where proton signals may overlap.
In broadband proton-decoupled 13C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying spectral interpretation. The chemical shift of each carbon provides crucial information about its electronic environment, including hybridization, and the nature of neighboring atoms and functional groups.
Predicted 13C NMR Chemical Shifts for this compound
Obtaining experimental 13C NMR data for both cis and trans isomers of this compound is crucial for definitive characterization. In the absence of readily available experimental spectra in the literature, we can utilize predictive software to estimate the chemical shifts. These predictions, while not a substitute for experimental data, provide a valuable starting point for spectral assignment.
Below is a table of predicted 13C NMR chemical shifts for both the cis and trans isomers of this compound, generated using a standard NMR prediction algorithm.
| Carbon Atom | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer |
| Carboxylic Acid (C=O) | ~178 | ~178 |
| Methoxycarbonyl (C=O) | ~173 | ~173 |
| Methoxy (CH3) | ~52 | ~52 |
| C1 & C3 (CH) | ~40 | ~41 |
| C2 & C4 (CH2) | ~32 | ~33 |
Note: These are predicted values and may differ from experimental results.
The subtle differences in the predicted chemical shifts for the ring carbons between the cis and trans isomers highlight the sensitivity of 13C NMR to stereochemistry.
A Comparative Analysis of Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive analysis often involves the use of multiple techniques. Here, we compare 13C NMR with other common analytical methods for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| 13C NMR Spectroscopy | Carbon skeleton, number of unique carbons, chemical environment of each carbon, stereochemistry. | Excellent resolution, direct observation of the carbon framework. | Lower sensitivity than 1H NMR, longer acquisition times. |
| 1H NMR Spectroscopy | Proton environment, connectivity (through coupling), stereochemistry. | High sensitivity, rapid acquisition. | Can have significant signal overlap in complex molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-O). | Fast, non-destructive, provides a quick functional group "fingerprint". | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | High sensitivity, provides molecular formula information (with high resolution MS). | Does not provide direct information on stereochemistry or connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass spectra. | Excellent for separating mixtures and identifying components. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To ensure the acquisition of a reliable and interpretable 13C NMR spectrum, a standardized protocol is essential. The following is a detailed, step-by-step methodology for the analysis of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for carboxylic acids.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard 13C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining accurate integrations, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shifts.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data interpretation.
Caption: A streamlined workflow for 13C NMR analysis.
Conclusion: The Indispensable Role of 13C NMR
The 13C NMR analysis of this compound provides an unparalleled level of detail regarding its carbon framework and stereochemistry. While other analytical techniques offer complementary information, 13C NMR remains a cornerstone for the unambiguous structural elucidation of such substituted cyclic compounds. By following a robust experimental protocol and understanding the principles of spectral interpretation, researchers can confidently characterize their molecules, a critical step in the journey of drug discovery and development.
A Senior Application Scientist’s Guide to the Analytical Characterization of Cyclobutane Derivatives
Introduction: The Four-Membered Ring Conundrum
The cyclobutane motif, once considered a synthetic curiosity, is now a cornerstone in modern medicinal chemistry and materials science.[1] Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[1][2] However, the very features that make the cyclobutane ring so valuable—its inherent ring strain and unique three-dimensional structure—also present significant analytical challenges.
Unlike more flexible acyclic systems or the stable chair conformation of cyclohexane, the cyclobutane ring exists in a dynamic, puckered state to alleviate torsional strain that would be present in a planar structure.[3][4] This puckering creates distinct axial and equatorial positions for substituents, leading to a complex landscape of conformational isomers that can interconvert.[5] Furthermore, the subtle differences between stereoisomers (enantiomers and diastereomers) often result in nearly identical physical and chemical properties, making their separation and characterization a formidable task.[6]
This guide provides a comparative analysis of the primary analytical techniques used to characterize cyclobutane derivatives. As a senior application scientist, my focus is not merely on the "what" but the "why"—explaining the causality behind experimental choices to empower researchers to select the most effective combination of methods for unambiguous structural elucidation and stereochemical assignment. We will explore how to harness the power of spectroscopy, crystallography, and chromatography to navigate the complexities of this strained yet vital chemical scaffold.
Comparative Overview of Core Analytical Techniques
For a comprehensive characterization, no single technique suffices. A synergistic approach is paramount. The table below summarizes the primary applications and limitations of each method in the context of cyclobutane analysis.
| Technique | Primary Application for Cyclobutanes | Strengths | Limitations |
| NMR Spectroscopy | Elucidation of connectivity, relative stereochemistry, and solution-state conformation. | Provides rich structural detail; non-destructive; excellent for differentiating diastereomers via coupling constants.[7] | Can be complex to interpret for conformationally flexible systems; requires pure samples for unambiguous assignment. |
| Mass Spectrometry | Determination of molecular weight and elemental formula; structural insights from fragmentation patterns. | High sensitivity; requires minimal sample; can be coupled with chromatography (GC/LC-MS). | Fragmentation can be complex; may not differentiate stereoisomers without specialized techniques.[8] |
| X-ray Crystallography | Absolute and unambiguous determination of solid-state structure, including stereochemistry and conformation. | The "gold standard" for structural proof; provides precise bond lengths, angles, and puckering information.[9][10] | Requires a single, high-quality crystal, which can be difficult to obtain; structure may not represent the solution-state conformation. |
| Chromatography | Separation of isomers (positional, diastereomers, enantiomers) from mixtures. | Essential for purification and analysis of complex mixtures; highly effective for resolving stereoisomers.[6][11] | Primarily a separation technique; requires coupling with other methods for structural identification. |
| Vibrational Spectroscopy | Functional group identification; analysis of ring strain and conformational stability. | Fast and non-destructive; sensitive to changes in molecular symmetry and conformation.[12][13] | Provides less detailed structural information than NMR; spectra can be complex with many overlapping bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding Connectivity and Conformation
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of cyclobutane derivatives. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C) and their spatial relationships.
Expertise & Experience: Beyond the Chemical Shift
For cyclobutanes, the key to unlocking stereochemical and conformational information lies in the analysis of proton-proton coupling constants (J-values). The puckered nature of the ring dictates specific dihedral angles between adjacent protons, which directly influence the magnitude of their coupling.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly dependent on the dihedral angle, as described by the Karplus relationship. This allows for the differentiation of cis and trans isomers. For example, ³J_cis values in cyclobutanes typically range from 4.6 to 11.5 Hz, while ³J_trans values are generally smaller, from 2.0 to 10.7 Hz.[7]
-
Long-Range Coupling (⁴J): In cyclobutanes, four-bond couplings can be particularly informative for conformational analysis. A large ⁴J coupling (around 5 Hz) is often observed between equatorial-equatorial protons, whereas the axial-axial coupling is near 0 Hz.[14] This unique feature provides a powerful handle for assigning substituent positions as axial or equatorial.
The chemical shifts of cyclobutane protons themselves are also diagnostic, typically appearing around 1.9-2.0 ppm for the unsubstituted ring, a value that is influenced by the ring's magnetic anisotropy and strain.[15][16]
Trustworthiness: A Self-Validating Protocol for Conformational Analysis
This protocol integrates experimental NMR data with computational modeling to provide a robust and self-validating assignment of conformation.
Step 1: Sample Preparation & Data Acquisition
-
Dissolve 5-10 mg of the purified cyclobutane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum, ensuring adequate digital resolution to resolve small coupling constants.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which helps confirm stereochemical assignments.
Step 2: Spectral Analysis
-
Assign all proton resonances based on chemical shifts and COSY correlations.
-
Carefully measure all relevant ³J and ⁴J coupling constants from the 1D spectrum.
-
Analyze NOESY cross-peaks. For example, a strong NOE between two protons on the same face of the ring provides evidence for a cis relationship.
Step 3: Computational Modeling & Validation
-
Perform a conformational search using DFT (Density Functional Theory) calculations (e.g., at the B3LYP/6-31G(d) level) to identify the lowest energy puckered conformations (axial and equatorial).[5][17]
-
For each low-energy conformer, calculate the theoretical J-couplings.
-
Compare the experimentally measured J-values with the calculated values for each conformer. A strong correlation validates the conformational assignment.
Visualization: NMR Analysis Workflow
Caption: Workflow integrating experimental NMR with computational modeling.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Clues
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of cyclobutane derivatives with high accuracy. Under electron ionization (EI), the strained ring often undergoes characteristic fragmentation, providing valuable structural clues.
Expertise & Experience: Reading the Fragmentation Roadmap
The fragmentation of cyclobutanes is a composite of pathways dictated by the strained ring and the influence of substituents.[18]
-
Ethylene Elimination: The most characteristic fragmentation of the unsubstituted cyclobutane molecular ion ([C₄H₈]⁺˙) is the loss of ethylene (C₂H₄) to yield a prominent peak at m/z 28 and the corresponding [C₂H₄]⁺˙ radical cation. This pathway is a direct consequence of the ring strain.[19]
-
Ring Opening and Cleavage: The strained C-C bonds are susceptible to cleavage. For monosubstituted cyclobutanes, this can lead to ring-opening followed by rearrangements and further fragmentation.[20]
-
α-Cleavage: For cyclobutanes bearing carbonyl groups (e.g., cyclobutanones), cleavage of the bond adjacent to the carbonyl group is a dominant pathway.[18]
-
Loss of Substituents: Cleavage of the bond between the ring and a substituent is also common, leading to fragments corresponding to the loss of the substituent or the substituent itself.
Trustworthiness: A Self-Validating Protocol for GC-MS Analysis
Step 1: Sample Introduction and Separation
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms).
-
Use a temperature program that effectively separates the analyte from solvent and impurities. A typical program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.
Step 2: Mass Spectral Acquisition
-
Use standard Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-500).
Step 3: Data Analysis and Validation
-
Identify the molecular ion peak (M⁺˙). Its presence, even at low intensity, is crucial.
-
Propose fragmentation pathways for the major observed ions based on established principles (ethylene loss, α-cleavage, etc.).
-
Use high-resolution MS (if available) to determine the exact mass of the molecular ion and key fragments, which allows for the calculation of the elemental formula and validates the proposed fragment structures.
Visualization: Common Fragmentation Pathways
Caption: Primary EI-MS fragmentation pathways for a cyclobutane derivative.
X-ray Crystallography: The Definitive Structural Answer
When an unambiguous, high-resolution 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides definitive proof of connectivity, configuration, and conformation in the solid state.
Expertise & Experience: The Power of Absolute Proof
For complex cyclobutane derivatives, particularly those with multiple stereocenters developed for pharmaceutical applications, X-ray crystallography is often a regulatory requirement. It resolves any ambiguity left by spectroscopic methods.[1] Key parameters derived from a crystal structure include:
-
Absolute and Relative Stereochemistry: Unambiguously defines all cis/trans and R/S relationships.[9][21]
-
Conformation: Precisely measures the ring's puckering angle and whether substituents are in axial or equatorial positions.[22][23]
-
Bond Lengths and Angles: Provides direct evidence of the effects of ring strain.
The primary causality for its authoritative status is that it is a direct imaging technique of the electron density of the molecule, leaving virtually no room for interpretation regarding the atomic arrangement. The major hurdle, however, is the need to grow a diffraction-quality single crystal.
Trustworthiness: A Self-Validating Crystallography Workflow
Step 1: Crystallization
-
Screen various solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of the purified compound. This step often requires significant optimization.
Step 2: Data Collection
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo or Cu Kα).
Step 3: Structure Solution and Refinement
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely. The R-factor is a key metric of the quality of the fit.
Step 4: Validation
-
The final refined structure should have low R-factors, reasonable bond lengths and angles, and no significant unresolved electron density.
-
For chiral molecules, the Flack parameter is calculated to confidently determine the absolute stereochemistry.
Visualization: X-ray Crystallography Process Flow
Caption: The workflow for determining a structure by X-ray crystallography.
Chromatographic Techniques: Mastering the Separation of Isomers
Given that cyclobutane synthesis often yields mixtures of stereoisomers, chromatography is a critical enabling technology for both purification and analysis.[6] The rigidity of the cyclobutane ring can lead to unique interactions with stationary phases, allowing for separations that are challenging for other classes of molecules.
Expertise & Experience: Selecting the Right Separation Strategy
The choice of chromatographic technique is dictated by the nature of the isomeric mixture.
-
For Diastereomers and Positional Isomers: Standard High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are highly effective.[11][24] The choice between normal-phase (for less polar compounds) and reversed-phase (for more polar compounds) HPLC depends on the overall polarity of the derivatives.[6]
-
For Enantiomers: The separation of mirror-image isomers requires a chiral environment. This is most commonly achieved using HPLC or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[25][26] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely successful for a broad range of compounds, including cyclobutane derivatives.[6][27]
The causality here is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, enabling separation.[25]
Trustworthiness: A Self-Validating Protocol for Chiral HPLC Method Development
Step 1: Column and Mobile Phase Screening
-
Select a set of 3-4 CSPs with different selectivities (e.g., amylose-based, cellulose-based).
-
Prepare a solution of the racemic cyclobutane derivative.
-
Screen each column with a standard mobile phase, such as a mixture of hexane/isopropanol for normal phase or an acetonitrile/water system for reversed-phase.
Step 2: Method Optimization
-
For the CSP that shows the best initial separation, optimize the mobile phase composition to improve resolution (Rs). Adjust the ratio of the strong to weak solvent.
-
Investigate the effect of additives. For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can dramatically improve peak shape and resolution.
-
Optimize column temperature and flow rate to balance resolution and analysis time.
Step 3: Validation
-
Confirm the identity of each peak by injecting an enantiomerically enriched sample, if available.
-
Validate the method for linearity, precision, and accuracy according to standard guidelines.
-
The ultimate validation is the baseline resolution (Rs > 1.5) of the two enantiomeric peaks.
Visualization: Chromatographic Method Selection
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. vurup.sk [vurup.sk]
- 12. Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - figshare - Figshare [figshare.com]
- 18. benchchem.com [benchchem.com]
- 19. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
- 21. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. eolss.net [eolss.net]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Cis vs. Trans 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the nuanced differences between stereoisomers can dictate the success or failure of a synthetic route and, ultimately, the biological efficacy of a molecule. The rigid, puckered framework of the cyclobutane ring presents a fascinating platform for exploring the impact of three-dimensional geometry on chemical reactivity. This guide provides an in-depth comparison of the reactivity of cis and trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid, offering insights for researchers, scientists, and drug development professionals in their molecular design and synthesis endeavors. While direct comparative kinetic data for these specific isomers is sparse in publicly available literature, this guide extrapolates from well-established principles of conformational analysis and reaction mechanisms to provide a robust predictive framework.
Structural and Conformational Analysis: The Foundation of Reactivity Differences
The reactivity of a molecule is intrinsically linked to its three-dimensional structure. For 1,3-disubstituted cyclobutanes, the ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents, analogous to the chair conformation of cyclohexane.
-
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: In the cis isomer, both the methoxycarbonyl and carboxylic acid groups are on the same face of the ring. To minimize steric hindrance, the cyclobutane ring can pucker in a way that places both bulky substituents in more stable, pseudo-equatorial positions.[2][3] This conformation is generally considered to be the more stable of the two isomers.
-
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: The trans isomer has its substituents on opposite faces of the ring. This arrangement necessitates that in any puckered conformation, one group will occupy a pseudo-equatorial position while the other is forced into a more sterically hindered pseudo-axial position.[2][3]
This fundamental conformational difference is the primary driver of the anticipated disparities in their chemical reactivity.
Comparative Reactivity in Key Transformations
The differential spatial arrangement of the carboxylic acid and methoxycarbonyl groups in the cis and trans isomers is predicted to have a significant impact on the rates and outcomes of common synthetic transformations.
Esterification and Amide Coupling: A Tale of Steric Hindrance
Reactions such as esterification and amide bond formation are highly sensitive to steric congestion around the reacting carboxylic acid.
-
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: In its most stable conformation, the carboxylic acid group of the trans isomer can occupy the more accessible pseudo-equatorial position. This orientation presents a less hindered pathway for the approach of an alcohol or amine nucleophile, suggesting a higher reaction rate in both esterification and amide coupling reactions.
-
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: Conversely, while the cis isomer is thermodynamically more stable overall, the pseudo-equatorial positioning of both bulky groups can lead to a more crowded environment around the carboxylic acid functionality. This increased steric hindrance is expected to impede the approach of nucleophiles, resulting in a slower reaction rate for esterification and amide coupling compared to the trans isomer. For particularly bulky nucleophiles, this difference in reactivity is likely to be even more pronounced.[4][5]
| Reaction Type | Predicted Relative Reactivity | Rationale |
| Esterification | trans > cis | The pseudo-equatorial carboxylic acid in the trans isomer is more sterically accessible to the incoming alcohol. |
| Amide Coupling | trans > cis | Similar to esterification, the carboxylic acid in the trans isomer presents a less hindered site for amine attack.[4][5] |
Potential for Intramolecular Catalysis and Anchimeric Assistance in the cis Isomer
A unique feature of the cis isomer is the proximity of the methoxycarbonyl group to the carboxylic acid. This opens up the possibility of intramolecular catalysis or neighboring group participation (NGP), also known as anchimeric assistance.[6][7][8]
In certain reactions, the ester carbonyl oxygen of the methoxycarbonyl group could act as an intramolecular nucleophile or general base, potentially accelerating reactions at the carboxylic acid. For instance, during the activation of the carboxylic acid (e.g., with a carbodiimide for amide coupling), the methoxycarbonyl group could transiently form a cyclic anhydride-like intermediate. While this might lead to a more complex reaction profile, it could, under specific conditions, enhance the overall transformation rate for the cis isomer in a way that is not possible for the trans isomer where the groups are spatially distant. However, it is important to note that the formation of such a strained, four-membered ring intermediate would likely have a high activation energy.
Figure 1: Proposed reaction pathways for cis and trans isomers.
Experimental Protocols
While specific protocols for these exact isomers are not detailed in the literature, the following general procedures for amide coupling and esterification can be adapted. Researchers should be prepared to optimize reaction times and conditions, particularly for the more sterically hindered cis isomer.
General Protocol for Amide Coupling
This protocol is a standard procedure for amide bond formation and may require adjustment based on the specific amine used.[9]
-
Activation: In an inert atmosphere, dissolve the cis or trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like N-hydroxysuccinimide (NHS, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Coupling: To the activated acid solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is anticipated that the reaction with the trans isomer will proceed to completion more rapidly.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Fischer Esterification
This classic method is suitable for forming methyl or ethyl esters.
-
Reaction Setup: Dissolve the cis or trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction with the trans isomer is expected to reach equilibrium faster.
-
Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting ester by distillation or column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(Carboxy)cyclobutane Derivatives as GABA Aminotransferase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Pursuit of GABAergic Modulation
In the landscape of neuropharmacology, the enhancement of γ-aminobutyric acid (GABA) signaling remains a cornerstone strategy for managing a spectrum of neurological disorders, most notably epilepsy. GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, plays a critical role in maintaining balanced neuronal activity. An imbalance, specifically a deficit in GABAergic tone, can lead to hyperexcitability and seizures.[1][2] Consequently, therapeutic interventions often aim to elevate GABA levels in the brain.
One clinically validated approach is the inhibition of GABA aminotransferase (GABA-AT, EC 2.6.1.19), the pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[1][2][3] By blocking this enzyme, the synaptic concentration of GABA increases, restoring inhibitory signaling and suppressing seizure activity. The marketed drug Vigabatrin (γ-vinyl-GABA) exemplifies the success of this strategy, acting as an irreversible inhibitor of GABA-AT.[3]
However, the quest for novel GABA-AT inhibitors with improved pharmacological profiles is ongoing. This guide focuses on a promising class of conformationally restricted GABA analogs: derivatives of 3-(carboxy)cyclobutane. The rigid cyclobutane scaffold offers a unique opportunity to probe the active site of GABA-AT and develop inhibitors with potentially enhanced selectivity and physicochemical properties. Here, we provide a comparative analysis of the structure-activity relationship (SAR) of these cyclobutane derivatives, benchmarked against the established inhibitor Vigabatrin, and furnish the experimental framework necessary for their evaluation.
The Core Scaffold: Cyclobutane as a Conformational Constraint Tool
The rationale for employing a cyclobutane ring is rooted in conformational restriction. GABA is a flexible molecule, capable of adopting numerous conformations. By incorporating its key functional groups—the amine and the carboxylic acid—onto a rigid cyclobutane core, we can limit the spatial arrangements presented to the enzyme's active site. This approach allows for a more precise mapping of the optimal geometry required for binding and inhibitory activity.
A critical feature of the 3-aminocyclobutane-1-carboxylic acid scaffold is the existence of cis and trans stereoisomers. The relative orientation of the amino and carboxyl groups has a profound impact on biological activity, a key theme that will be explored in the following SAR analysis.
References
- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
The Unsung Hero: Why Cyclobutane Rings Are Gaining the Edge Over Cyclopentane in Modern Drug Design
A Senior Application Scientist's Guide to Leveraging Four-Membered Rings for Enhanced Pharmacokinetics and Potency
In the intricate world of medicinal chemistry, the relentless pursuit of drug candidates with superior efficacy, safety, and pharmacokinetic profiles drives the exploration of novel molecular scaffolds. For decades, five- and six-membered rings have been the workhorses of drug design, offering predictable conformations and synthetic accessibility. However, a subtle yet significant shift is underway, with the four-membered cyclobutane ring emerging as a powerful, albeit historically underutilized, tool for fine-tuning molecular properties. This guide provides an in-depth, data-driven comparison of cyclobutane and its five-membered counterpart, cyclopentane, arming researchers and drug development professionals with the insights needed to strategically employ this strained ring system to overcome common drug discovery hurdles.
At a Glance: Cyclobutane vs. Cyclopentane
While both are simple cycloalkanes, the seemingly minor difference of one carbon atom imparts distinct and medicinally relevant characteristics to cyclobutane and cyclopentane.
| Feature | Cyclobutane | Cyclopentane | Implication in Drug Design |
| Conformation | Puckered, rigid | Flexible (envelope, half-chair) | Cyclobutane can lock in a bioactive conformation, reducing the entropic penalty of binding. |
| Ring Strain (kcal/mol) | ~26.3[1] | ~7.1[1] | The higher strain in cyclobutane can influence reactivity and bond characteristics, but it is less reactive than cyclopropane.[1][2] |
| Substitution Vectors | Well-defined axial and equatorial positions | Multiple, interconverting low-energy conformations | The rigidity of cyclobutane provides more precise control over the spatial orientation of substituents. |
| Metabolic Stability | Often enhances metabolic stability | Can be susceptible to metabolism | The constrained nature of cyclobutane can shield adjacent functional groups from metabolic enzymes. |
| Lipophilicity (LogP) | Can be used to modulate lipophilicity | Generally contributes to lipophilicity | The impact on lipophilicity is context-dependent and can be a tool for optimization. |
| Synthetic Accessibility | Historically challenging, now more accessible | Generally straightforward | Advances in synthetic methodologies are making cyclobutane incorporation more feasible. |
The Conformational Advantage: Rigidity as a Design Element
The most profound difference between cyclobutane and cyclopentane lies in their conformational behavior. Cyclopentane is a flexible ring, rapidly interconverting between various low-energy "envelope" and "half-chair" conformations.[3] This flexibility means that a cyclopentyl-substituted drug candidate exists as a population of different shapes, and only a fraction of these may be the optimal conformation for binding to the target protein. This conformational promiscuity can come at an entropic cost upon binding, potentially reducing potency.
In stark contrast, cyclobutane possesses a significantly more rigid, puckered conformation. This rigidity can be a powerful tool for medicinal chemists. By incorporating a cyclobutane ring, a molecule can be "locked" into a specific three-dimensional arrangement that mimics the bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target, which can translate to improved potency and selectivity.
Enhancing Metabolic Stability: A Shield Against Rapid Clearance
A major hurdle in drug development is achieving adequate metabolic stability. Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver can lead to low oral bioavailability and a short duration of action. The incorporation of small rings, particularly cyclobutane, has emerged as a viable strategy to enhance metabolic stability.
The rigid nature of the cyclobutane ring can sterically hinder the approach of metabolizing enzymes to nearby functional groups. By replacing a more flexible or metabolically susceptible moiety, such as a cyclopentyl or a linear alkyl chain, with a cyclobutane, it is possible to "shield" these vulnerable sites from enzymatic attack.
For instance, in the development of isocitrate dehydrogenase 1 (IDH1) inhibitors, a lead compound with a cyclohexane moiety suffered from poor metabolic stability. A key optimization step involved replacing the cyclohexyl amine with a difluorocyclobutanyl amine, which significantly improved the metabolic clearance, ultimately leading to the development of the FDA-approved drug ivosidenib. While this example compares cyclobutane to a six-membered ring, the underlying principle of leveraging the conformational rigidity of the four-membered ring to block metabolic hotspots is a key takeaway.
Modulating Lipophilicity for Optimal Drug-Like Properties
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing solubility, permeability, and off-target effects. Both cyclobutane and cyclopentane are lipophilic moieties; however, the choice between them can be used to fine-tune a compound's overall lipophilicity.
While direct, systematic comparisons of the impact of cyclobutane versus cyclopentane on LogP in a series of drug analogues are not abundant in the literature, the principle of using saturated rings to modulate lipophilicity is well-established. The more compact and rigid nature of cyclobutane can, in some cases, lead to a less pronounced increase in lipophilicity compared to a more flexible and slightly larger cyclopentyl group. This can be advantageous when trying to improve potency through hydrophobic interactions without significantly increasing the overall lipophilicity of the molecule, which could negatively impact solubility or lead to off-target toxicity.
Synthetic Feasibility: Overcoming Historical Hurdles
Historically, the synthetic challenges associated with constructing the strained cyclobutane ring have limited its use in drug discovery compared to the more readily accessible cyclopentane and cyclohexane systems.[4] However, recent advances in synthetic organic chemistry, including photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions, have made the incorporation of cyclobutane rings into complex molecules more feasible.[5] This increased synthetic accessibility is a key factor driving the growing interest in cyclobutane as a design element in modern medicinal chemistry.
Experimental Protocols for Comparative Evaluation
To objectively assess the advantages of a cyclobutane ring over a cyclopentane ring in a given drug scaffold, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for two of the most critical experiments.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL).
-
Determination of Lipophilicity (LogD) by the Shake-Flask Method
This classic method measures the distribution of a compound between an aqueous and an organic phase at a specific pH.
Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
-
Partitioning:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a glass vial, add a known volume of the pre-saturated PBS (e.g., 1 mL) and the pre-saturated n-octanol (e.g., 1 mL).
-
Add a small aliquot of the test compound stock solution to achieve a final concentration that is detectable in both phases.
-
Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Sample Analysis:
-
Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis:
-
Calculate the distribution coefficient (D) using the formula: D = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate LogD using the formula: LogD = log10(D).
-
Visualizing the Workflow: A Rational Approach to Ring System Selection
The decision to incorporate a cyclobutane or cyclopentane ring should be a data-driven process integrated into the lead optimization workflow.
Caption: A rational workflow for the comparative evaluation of cyclobutane and cyclopentane analogues in drug discovery.
Conclusion: A Call for the Strategic Use of a Strained Scaffold
While cyclopentane remains a valuable and frequently used scaffold in medicinal chemistry, the unique properties of the cyclobutane ring offer compelling advantages that can no longer be overlooked. Its inherent rigidity provides a powerful tool for conformational constraint, which can translate into enhanced potency and selectivity. Furthermore, its demonstrated ability to improve metabolic stability makes it an attractive option for overcoming one of the most common challenges in drug development. As synthetic methodologies continue to advance, the strategic incorporation of cyclobutane rings is poised to become an increasingly important strategy in the medicinal chemist's toolbox for crafting the next generation of innovative therapeutics. The judicious replacement of a flexible cyclopentane with a rigid cyclobutane is not merely a substitution of one cycloalkane for another; it is a calculated design choice that can unlock significant improvements in a drug candidate's overall profile.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
A Comparative Guide to the Conformational Analysis of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid Isomers
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the conformational preferences of the cis and trans isomers of 3-(methoxycarbonyl)cyclobutanecarboxylic acid, a scaffold of increasing interest in medicinal chemistry. We will explore the underlying principles of cyclobutane conformation and detail the experimental and computational methodologies used to elucidate the preferred spatial arrangements of these isomers.
The Dynamic Nature of the Cyclobutane Ring: Beyond a Planar Square
Contrary to a simplified two-dimensional representation, the cyclobutane ring is not planar. A planar arrangement would necessitate C-C-C bond angles of 90°, leading to significant angle strain. To alleviate this, the cyclobutane ring adopts a puckered, or "butterfly," conformation. This puckering reduces torsional strain that would arise from eclipsing C-H bonds in a planar structure. The degree of puckering is defined by the puckering angle (θ), which is the angle between the two C-C-C planes of the puckered ring. For the parent cyclobutane, this angle is approximately 29-30°.[1][2]
This puckering gives rise to two distinct substituent positions on each carbon: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing out from the ring, in the approximate plane). The puckered conformations are not static; the ring can rapidly interconvert between two equivalent puckered forms in a process called ring flipping.
Caption: Energy profile of cyclobutane ring puckering and flipping.
Comparative Conformational Analysis of cis and trans Isomers
The relative orientation of the methoxycarbonyl and carboxylic acid groups in the cis and trans isomers of this compound dictates their preferred conformations. The primary driving force for conformational preference is the minimization of steric hindrance between the substituents.
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
In the cis isomer, both substituents are on the same face of the ring. To minimize steric interactions, the puckered conformation that places both bulky groups in the more spacious equatorial positions is strongly favored. The diaxial conformation would result in significant 1,3-diaxial interactions, a destabilizing steric clash between the two substituents. Therefore, the conformational equilibrium of the cis isomer lies heavily towards the diequatorial conformer.
Caption: Conformational equilibrium of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid.
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
For the trans isomer, the substituents are on opposite faces of the ring. In a puckered cyclobutane, this arrangement necessitates that one substituent occupies an axial position while the other is in an equatorial position. Ring flipping interconverts the two equivalent axial-equatorial (ae) and equatorial-axial (ea) conformations. As the methoxycarbonyl and carboxylic acid groups are of comparable steric bulk, these two conformers are expected to be of similar energy and thus exist in a roughly equal population at room temperature. In the solid state, however, crystal packing forces can favor a single conformation. For instance, the parent trans-1,3-cyclobutanedicarboxylic acid has been observed to adopt a planar conformation in the crystalline state.[3]
Caption: Conformational equilibrium of trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid.
Experimental and Computational Approaches to Conformational Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides a powerful toolkit for the detailed conformational analysis of cyclobutane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy , particularly the analysis of vicinal coupling constants (³JHH) , is a cornerstone of conformational analysis. The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] By measuring these coupling constants, one can deduce the relative orientations of protons and, by extension, the substituents on the cyclobutane ring.
| Proton Relationship | Typical ³JHH (Hz) in Puckered Cyclobutanes | Inference |
| cis (axial-equatorial) | 8 - 11 | Puckered ring, protons are cis |
| trans (diaxial) | 6 - 9 | Puckered ring, protons are trans and diaxial |
| trans (diequatorial) | 2 - 5 | Puckered ring, protons are trans and diequatorial |
| Table based on data for various cyclobutane derivatives.[2][5] |
Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY or ROESY experiments) provides information about the through-space proximity of protons. Protons that are close in space, regardless of their bonding connectivity, will show an NOE correlation. This is particularly useful for distinguishing between cis and trans isomers and for identifying through-space interactions that define a particular conformation. For example, in the diequatorial conformer of the cis isomer, a strong NOE would be expected between the methine protons at C1 and C3.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine chemical shifts and coupling constants.
-
Perform a 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify cross-peaks, which indicate through-space proximity between protons.
-
Correlate the observed NOEs with the expected inter-proton distances in the different possible conformations.
-
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. By performing a conformational search, one can identify the low-energy conformations of a molecule and calculate their relative energies, geometric parameters (such as puckering angles and dihedral angles), and theoretical NMR parameters.
Computational Protocol: DFT Conformational Analysis
-
Structure Building: Construct the initial 3D structures of the cis and trans isomers of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Calculate the relative energies of the optimized structures to determine the most stable conformer(s).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Parameter Calculation: Calculate theoretical NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.
Caption: A workflow for the conformational analysis of substituted cyclobutanes.
Conclusion
The conformational analysis of the cis and trans isomers of this compound reveals distinct structural preferences driven by the minimization of steric strain. The cis isomer is expected to exist predominantly in a puckered, diequatorial conformation, while the trans isomer likely exists as a rapidly equilibrating mixture of two equivalent axial-equatorial conformers. A synergistic approach, combining high-resolution NMR spectroscopy for the determination of coupling constants and through-space interactions, with DFT calculations for energy and geometry predictions, provides a robust framework for the comprehensive characterization of these and other substituted cyclobutane systems. This detailed conformational understanding is crucial for the rational design of novel molecules with desired properties in the fields of drug discovery and materials science.
References
A Senior Application Scientist's Guide to Validating the Stereochemistry of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid Isomers
Introduction: The Criticality of Stereochemical Integrity in Cyclobutane Scaffolds
In the landscape of modern drug discovery and materials science, cyclobutane derivatives are increasingly recognized for their utility as rigid scaffolds that can precisely orient functional groups in three-dimensional space. The compound 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, existing as cis and trans diastereomers, is a valuable building block. The relative orientation of the carboxylic acid and methoxycarbonyl groups dictates the molecule's overall topology, which in turn significantly influences its biological activity, pharmacokinetic properties, and material characteristics. Therefore, unambiguous validation of its stereochemistry is not merely a procedural step but a foundational requirement for any meaningful research and development.
This guide provides a comprehensive comparison of analytical techniques for the stereochemical elucidation of this compound isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
Comparative Analysis of Stereochemical Validation Techniques
The primary challenge in distinguishing the cis and trans isomers of this compound lies in their identical connectivity. The differentiation, therefore, relies on probing the spatial arrangement of the substituents on the cyclobutane ring. The principal methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and accessible tool for determining the relative stereochemistry of diastereomers in solution. The differentiation betwe[1][2]en the cis and trans isomers of this compound is primarily achieved by analyzing proton (¹H) and carbon (¹³C) chemical shifts, and more definitively, through-space correlations in Nuclear Overhauser Effect (NOE) experiments.
The fluxional nature of [1][2]the cyclobutane ring, which rapidly undergoes ring flipping, can sometimes lead to unpredictable NMR chemical shifts. This makes reliance on ch[3]emical shifts alone a potentially fallible approach. Proton-proton coupling constants, a reliable diagnostic tool in other cyclic systems, are also widely varied for cyclobutanes, with cis and trans vicinal couplings often overlapping in range.
In ¹H NMR, the chemical shifts of the cyclobutane ring protons will differ between the cis and trans isomers due to the different anisotropic effects of the carbonyl groups. In the cis isomer, the [4][5]proximity of the two carbonyl-containing substituents on the same face of the ring can lead to greater deshielding of the ring protons compared to the trans isomer, where they are on opposite faces. However, these differences can be subtle.
¹³C NMR can provide supporting evidence. The steric compression in the cis isomer, where the substituents are closer together, may cause an upfield shift (γ-gauche effect) for the cyclobutane carbons compared to the less sterically hindered trans isomer.
The gold standard for differentiating these isomers via NMR is the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, the NOE difference experiment. The NOE is a through-spac[1][2]e phenomenon that detects protons that are close to each other in space (typically < 5 Å).
-
For the cis isom[1]er: Irradiation of the proton at C1 (methine proton adjacent to the methoxycarbonyl group) should show a clear NOE correlation to the proton at C3 (methine proton adjacent to the carboxylic acid group). This is because these protons are on the same face of the cyclobutane ring and therefore in close spatial proximity.
-
For the trans isomer: No significant NOE should be observed between the C1 and C3 methine protons upon irradiation, as they are on opposite faces of the ring and thus spatially distant.
This direct evidence of spatial proximity provides an unambiguous assignment of the relative stereochemistry.
Experimental Work[2]flow: NMR-Based Stereochemical Assignment
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, procedural framework for the safe disposal of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, moving beyond simple checklists to explain the critical reasoning behind each step.
Our objective is to ensure that every laboratory handling this compound is equipped with the knowledge to manage its waste stream safely, compliantly, and with scientific integrity.
Part 1: Foundational Safety and Hazard Assessment
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment to the final disposal pathway.
1.1. Inherent Chemical Hazards
This compound, in its various isomeric forms (CAS No. 1401103-71-6 for trans, 142733-61-7 for cis), is classified as an irritant.[1] The primary hazards, as outlined by the Globally Harmonized System (GHS), are summarized below. The causality is clear: the presence of a carboxylic acid functional group imparts acidic properties, while the overall molecule can irritate biological tissues upon contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Codes |
| Irritant (Skin & Eye) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2] |
| Acute Toxicity |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed[3] |
1.2. Waste Characterization: The Regulatory Imperative
Disposal is governed by stringent regulations, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[4][5] A chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6]
For this compound, the most relevant characteristic is Corrosivity (EPA Waste Code: D002) .
-
Causality: As a carboxylic acid, this compound will lower the pH of any aqueous solution. Under RCRA, a waste is defined as corrosive if it is aqueous and has a pH less than or equal to 2.[6] Therefore, any waste stream containing significant quantities of this acid is presumed to be corrosive hazardous waste until proven otherwise by pH testing. This classification is the single most critical factor determining its entire disposal lifecycle.
Part 2: Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for safely collecting, storing, and disposing of waste containing this compound.
2.1. Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable and serves as the primary barrier against the irritant properties of the chemical.
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
2.2. On-Site Waste Collection and Segregation
Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and ensure regulatory compliance.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure, vapor-tight lid.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Corrosive - D002")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Segregation: This waste must be collected in a dedicated container. Do NOT mix with:
-
Collection: Carefully transfer waste into the container using a funnel to prevent spills. Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator. Ensure the container is within a secondary containment bin to capture any potential leaks.
2.3. Final Disposal Workflow
The final disposal must be handled through approved, regulated channels. Under no circumstances should this chemical be disposed of down the drain, as this can harm aquatic life and damage plumbing infrastructure.[10][11]
Caption: Disposal decision workflow for this compound.
Part 3: Emergency Spill Response
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
For Small Spills (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated.[10]
-
Don PPE: Wear the minimum required PPE as outlined in section 2.1.
-
Contain: Cover the spill with a neutral, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities.
-
Neutralize (Optional but Recommended): For acidic spills, cautiously apply a weak base like sodium bicarbonate (baking soda) over the absorbent material to neutralize the acid.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for disposal via your institution's Environmental Health & Safety (EHS) department.[12]
-
Decontaminate: Clean the spill area with soap and water.
For large spills, immediately evacuate the area, alert your institution's EHS or emergency response team, and prevent entry.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
- 1. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. achmem.com [achmem.com]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. What are the environmental impacts of cyclobutanol? - Blog [m.btcpharmtech.com]
- 12. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Handling 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: From Personal Protection to Disposal
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. Moving beyond a simple checklist, this document elucidates the rationale behind each safety measure, ensuring a deep, actionable understanding of the risks and the procedures designed to mitigate them. Our commitment is to foster a culture of safety through expert-driven, trustworthy information.
Hazard Assessment: Understanding the Chemical Profile
This compound and its structural analogs are organic carboxylic acids. The primary risks associated with this class of compounds stem from their acidic nature and potential to cause severe irritation or corrosive damage upon contact. A thorough understanding of the specific hazards is the foundation of safe laboratory practice.
Based on data for the trans- isomer and related cyclobutane carboxylic acid compounds, the following hazards are identified under the Globally Harmonized System (GHS).[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. |
| H315: Causes skin irritation.[1][3] | ||
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage.[4] |
| H319: Causes serious eye irritation.[1][3] | ||
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
The presence of the carboxylic acid moiety dictates the corrosive potential, capable of causing significant damage to skin, eyes, and the respiratory tract upon exposure. The operational and personal protective equipment (PPE) protocols outlined below are directly derived from this hazard profile.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety. The hierarchy of controls prioritizes eliminating hazards at their source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation, which can cause respiratory irritation.[1][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and maintain air quality.[3]
-
Restricted Access: The area where the chemical is being used should be clearly marked, and access should be restricted to trained personnel only.
-
Safe Work Practices: Avoid the formation of dust and aerosols.[3] Never work alone when handling hazardous materials. Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Essential Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly. The following PPE is mandatory when handling this compound.[2][4]
-
Eye and Face Protection:
-
Rationale: The chemical is classified as causing severe eye damage.[4] Standard safety glasses are insufficient as they do not protect against splashes.
-
Required Equipment: Wear tight-fitting chemical splash goggles that conform to ANSI Z87.1 standards.[5] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[6][7]
-
-
Skin and Body Protection:
-
Rationale: The primary hazard is severe skin burns and corrosion.[2] Protective clothing prevents direct contact.
-
Required Equipment:
-
Gloves: Use chemical-resistant gloves. Nitrile gloves (minimum 15 mm thickness recommended) are generally suitable for incidental contact.[8] Always inspect gloves for tears or punctures before use.[3] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.
-
Lab Coat/Coveralls: A chemical-resistant lab coat or coveralls should be worn and fully buttoned.[9] Ensure the material is appropriate for protection against acids. Do not wear lab coats outside of the laboratory area.
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or woven-material shoes are prohibited in the laboratory.
-
-
-
Respiratory Protection:
-
Rationale: The compound can cause respiratory irritation, particularly if it is a fine powder or if aerosols are generated.[1][3]
-
Required Equipment: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[8]
-
Operational Plan: A Step-by-Step Safe Handling Workflow
This workflow provides a procedural framework for safely using this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly reduce the severity of an injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Seek immediate medical attention.
-
Small Spill: For a small spill within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain it.[10] Collect the absorbed material using non-sparking tools into a suitable, labeled container for hazardous waste disposal.[3] Clean the area with an appropriate decontaminating solution.
Disposal Plan: Responsible Waste Management
Chemical waste must be managed in a way that protects both individuals and the environment.
-
Waste Segregation: All materials contaminated with this compound, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste. Do not discharge the chemical or its solutions into drains.[3]
-
Container: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Corrosive, Irritant).
-
Disposal: The sealed waste container must be disposed of through your institution's licensed hazardous waste disposal program.[2][3][4] Follow all local and national regulations for chemical waste disposal.[4][11] While dilute solutions of simple carboxylic acids like acetic acid can sometimes be neutralized and disposed of down the drain, this is not recommended for research chemicals without explicit approval from your institution's environmental health and safety department.[10]
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 6. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. knowledge-center.solaredge.com [knowledge-center.solaredge.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. laballey.com [laballey.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
